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Dicloralurea

Cat. No.: B1670478
CAS No.: 116-52-9
M. Wt: 354.8 g/mol
InChI Key: PPJXIHLNYDVTDI-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl6N2O3 B1670478 Dicloralurea CAS No. 116-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea
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InChI

InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16)
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InChI Key

PPJXIHLNYDVTDI-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O
Source PubChem
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Molecular Formula

C5H6Cl6N2O3
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DSSTOX Substance ID

DTXSID0041852
Record name Dichloralurea
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Molecular Weight

354.8 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Dichloral urea
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Solubility

0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform
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Density

1.63 at 25 °C
Record name DICHLORAL UREA
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Color/Form

Colorless crystals

CAS No.

116-52-9
Record name 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea
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Melting Point

196 °C
Record name DICHLORAL UREA
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Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea, a compound utilized as a veterinary feed additive to curtail methane (B114726) production in ruminants, presents a complex mechanism of action that diverges from typical methane inhibitors. This technical guide synthesizes the available, albeit limited, scientific information to propose a multi-faceted mechanism. The primary mode of action appears to be rooted in its herbicidal properties as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor. This activity likely induces shifts in the rumen microbial population, indirectly impacting methanogenic archaea. This document provides a comprehensive overview of this proposed mechanism, supported by data on related compounds and the fundamental principles of rumen microbiology and herbicide science.

Core Mechanism: Inhibition of Photosynthetic Electron Transport

This compound is classified as a substituted urea (B33335) herbicide, falling under the Herbicide Resistance Action Committee (HRAC) MoA Class C2 and the Weed Science Society of America (WSSA) MoA Class 7.[1] This classification points to its primary molecular target being the D1 quinone-binding protein within photosystem II of the photosynthetic electron transport chain.[2][3]

While photosynthesis does not occur in the anaerobic environment of the rumen, this established herbicidal activity is the cornerstone of its effect. The inhibition of electron transport chains is not exclusive to photosynthetic organisms. It is plausible that this compound affects the electron transport systems of certain rumen microorganisms, leading to a disruption of their metabolic processes.

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the established signaling pathway for urea-based herbicides targeting photosystem II.

PSII_Inhibition Figure 1: this compound's inhibitory action on the photosynthetic electron transport chain at Photosystem II. cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ Plastoquinone (B1678516) Pool QB->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- Proton_Gradient Proton Gradient Cytb6f->Proton_Gradient H+ This compound This compound This compound->QB Binds to D1 protein, blocking plastoquinone binding ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP Synthesis

Diagram of PSII Inhibition by this compound.

Indirect Impact on Rumen Methanogenesis

The rumen is a complex anaerobic ecosystem populated by a diverse community of bacteria, archaea, protozoa, and fungi. The inhibition of methane production by this compound is likely an indirect consequence of its primary herbicidal activity on this microbial consortium.

Proposed Experimental Workflow for Investigating Rumen Effects

A logical experimental workflow to elucidate the specific effects of this compound in the rumen would involve a multi-step process.

experimental_workflow Figure 2: A proposed experimental workflow to investigate the mechanism of this compound in the rumen. InVitro In Vitro Rumen Fermentation Microbiome Microbiome Analysis (16S rRNA sequencing) InVitro->Microbiome Metabolome Metabolome Analysis (VFA, Gas Production) InVitro->Metabolome InVivo In Vivo Ruminant Trials InVivo->Microbiome InVivo->Metabolome EnzymeAssay Enzyme Assays (Methyl-CoM Reductase) Microbiome->EnzymeAssay Data Data Integration & Mechanistic Modeling Microbiome->Data Metabolome->Data EnzymeAssay->Data

Proposed Experimental Workflow.
Hypothetical Signaling Pathway in the Rumen Ecosystem

Based on its herbicidal nature, this compound is hypothesized to disrupt the rumen microbial community, leading to a decrease in the substrates available for methanogenesis.

rumen_pathway Figure 3: A hypothesized pathway for the indirect inhibition of methanogenesis by this compound in the rumen. This compound This compound Rumen_Microbes Sensitive Rumen Microbes (e.g., certain bacteria, protozoa) This compound->Rumen_Microbes Inhibition of Electron Transport H2_Producers Reduced Population of H2 and CO2 Producers Rumen_Microbes->H2_Producers Leads to Methanogens Methanogenic Archaea H2_Producers->Methanogens Reduced Substrate (H2, CO2) Availability Methane Reduced Methane (CH4) Production Methanogens->Methane Results in

Hypothesized Rumen Pathway.

Quantitative Data and Experimental Protocols

Currently, there is a significant lack of publicly available quantitative data from direct experimental studies on this compound's effect on rumen fermentation and microbial populations. The information presented here is based on its classification as a herbicide and the known mechanisms of similar compounds.

Comparative Data of Methane Inhibitors

To provide context, the following table summarizes the efficacy of other known methane inhibitors. It is important to note that these compounds have different mechanisms of action than what is proposed for this compound.

Methane InhibitorClassReported Methane Reduction (%)Reference
3-Nitrooxypropanol (3-NOP)Enzyme Inhibitor~30% in dairy cows[2]
Silvair (Nitrate-based)Hydrogen Sink~10%[2]
ChloroformHalogenated CompoundUp to 94% (short-term)[4]
Bromoform (in Asparagopsis)Halogenated CompoundUp to 95.2%[5]
Standard Experimental Protocol for In Vitro Rumen Fermentation

A standard protocol to test the effects of a compound like this compound on rumen fermentation would involve the following steps:

  • Rumen Fluid Collection: Rumen fluid is collected from cannulated donor animals (e.g., cows or sheep) before their morning feeding.

  • Preparation of Inoculum: The collected rumen fluid is strained through multiple layers of cheesecloth into a pre-warmed insulated flask, maintaining anaerobic conditions.

  • Incubation: The inoculum is mixed with a buffer solution and a standard feed substrate in anaerobic culture bottles.

  • Treatment Application: this compound, dissolved in a suitable solvent, is added to the treatment bottles at various concentrations. Control bottles receive only the solvent.

  • Incubation and Sampling: Bottles are incubated at 39°C. Gas production is measured at regular intervals, and samples of the culture fluid are taken for analysis of volatile fatty acids (VFAs), ammonia, and pH.

  • Microbial Analysis: At the end of the incubation period, samples are collected for microbial DNA/RNA extraction to analyze changes in the microbial community composition using techniques like 16S rRNA gene sequencing.

Conclusion and Future Directions

The mechanism of action of this compound as a methane inhibitor in ruminants is most likely an indirect effect stemming from its primary function as a photosystem II-inhibiting herbicide. This mode of action distinguishes it from other methane inhibitors that directly target the enzymes of methanogenesis. It is hypothesized that this compound alters the composition and metabolism of the rumen microbial community, leading to a reduction in the availability of substrates for methanogenic archaea.

Significant research is required to validate this proposed mechanism. Future studies should focus on:

  • In vitro and in vivo trials to quantify the effects of this compound on specific microbial populations within the rumen.

  • Metabolomic analyses to determine the precise changes in rumen fermentation end-products.

  • Investigating the potential for microbial resistance to this compound.

  • Toxicological studies to ensure the safety of its use in livestock and to understand its metabolic fate in the animal.

A deeper understanding of this compound's mechanism of action will be crucial for optimizing its use as a feed additive and for the development of novel methane mitigation strategies.

References

An In-depth Technical Guide to the Synthesis of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dicloralurea, a compound with applications in veterinary medicine. The document details the primary synthetic pathway, starting materials, and a step-by-step experimental protocol. Quantitative data is presented in a clear, tabular format for easy reference. Additionally, visualizations of the synthesis pathway and experimental workflow are provided using the DOT language for clarity and reproducibility.

Introduction

This compound, also known as N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound primarily used as a veterinary food additive. It functions as a growth stimulant and an inhibitor of methane (B114726) production in ruminants. A thorough understanding of its synthesis is crucial for researchers and professionals involved in its study and application. This guide focuses on the most common and well-documented synthesis pathway for this compound.

Core Synthesis Pathway

The principal synthesis route to this compound involves the acid-catalyzed condensation reaction between chloral (B1216628) (trichloroacetaldehyde) or its hydrate (B1144303) and urea (B33335). In this reaction, two molecules of chloral react with one molecule of urea to form the final product. The reaction is typically carried out in an aqueous acidic medium.

Starting Materials:

  • Chloral (or Chloral Hydrate)

  • Urea

  • Hydrochloric Acid (concentrated)

  • Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the experimental protocol.

ParameterValue
Reactants
Chloral162.2 g (1.1 mole)
Urea30 g (0.5 moles)
Reagents & Solvents
Water100 ml
Concentrated HCl150 ml
Reaction Conditions
Temperature70-80 °C
Reaction Time5 hours
Product Information
Product NameBis(1-hydroxy, 2,2,2-trichloroethyl)urea
AppearanceWhite needles
Yield57%
Melting Point193-194 °C
Purification
Recrystallization SolventAqueous Ethanol (B145695)

Detailed Experimental Protocol

The following protocol for the preparation of Bis(1-hydroxy, 2,2,2-trichloroethyl)urea is based on established methods.[1]

Materials:

  • Chloral (162.2 g, 1.1 mole)

  • Urea (30 g, 0.5 moles)

  • Water (100 ml)

  • Concentrated Hydrochloric Acid (150 ml)

  • Aqueous Ethanol (for recrystallization)

  • Reaction flask equipped with a stirrer

  • Heating mantle

  • Filtration apparatus

  • pH indicator paper

Procedure:

  • Reaction Setup: In a suitable reaction flask, prepare a mixture of chloral (162.2 g), water (100 ml), and concentrated hydrochloric acid (150 ml).

  • Initiation of Reaction: Begin stirring the mixture and heat it to a temperature of 70-80 °C.

  • Addition of Urea: Once the desired temperature is reached, add urea (30 g) to the reaction mixture all at once.

  • Reaction Progression: Continue stirring the resulting mixture at 70-80 °C for 5 hours. A white precipitate will form during this time.

  • Product Isolation: After 5 hours, cool the reaction mixture and filter the white precipitate.

  • Washing: Wash the collected solid with water until the pH of the wash water is neutral (pH 7).

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain white, needle-like crystals.

  • Drying and Characterization: Dry the purified product and determine its melting point. The expected melting point is 193-194 °C, with an approximate yield of 57%.[1]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Dicloralurea_Synthesis cluster_product Product Chloral 2x Chloral (Cl3CCHO) This compound This compound (N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea) Chloral->this compound Urea Urea (H2NCONH2) Urea->this compound

Caption: Synthesis pathway of this compound from Chloral and Urea.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for synthesizing this compound.

Experimental_Workflow A Mix Chloral, Water, and HCl B Heat to 70-80 °C A->B C Add Urea B->C D Stir for 5 hours at 70-80 °C C->D E Cool and Filter Precipitate D->E F Wash with Water until pH 7 E->F G Recrystallize from Aqueous Ethanol F->G H Dry and Characterize Product G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Dicloralurea: A Technical Overview of Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea, also known as N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound with limited publicly available scientific literature detailing its comprehensive chemical properties and stability. This technical guide synthesizes the currently accessible data from chemical suppliers and databases to provide a summary of its known characteristics. Due to the scarcity of in-depth research, this document will focus on presenting the available physical and chemical data and will highlight the gaps in the scientific understanding of this compound.

Chemical and Physical Properties

This compound is a derivative of urea (B33335) where two hydrogen atoms are substituted with 2,2,2-trichloro-1-hydroxyethyl groups. The presence of multiple chlorine atoms and hydroxyl groups influences its chemical behavior and physical properties. A summary of its known properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆Cl₆N₂O₃[1]
Molecular Weight 354.83 g/mol [1]
CAS Number 116-52-9[1]
Appearance White to off-white solidGeneric observation
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO.
pKa Not available
LogP Not available

Note: The lack of specific values for properties like melting point, boiling point, pKa, and LogP in publicly accessible scientific literature highlights the need for further experimental characterization of this compound.

Synthesis

A generalized workflow for a potential synthesis is depicted below. It is important to note that this is a theoretical pathway and would require experimental validation to determine optimal reaction conditions, solvents, catalysts, and purification methods.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Urea Urea ReactionVessel Condensation Reaction (Solvent, Catalyst) Urea->ReactionVessel ChloralHydrate Chloral (B1216628) Hydrate (B1144303) (2 eq.) ChloralHydrate->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation ThermalDecomposition Thermal Decomposition This compound->ThermalDecomposition Urea Urea Hydrolysis->Urea Chloral Chloral Hydrolysis->Chloral Other Other Degradants Oxidation->Other ThermalDecomposition->Other

References

An In-depth Technical Guide on the Historical Development and Discovery of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dicloralurea, also known as 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound with a history rooted in veterinary medicine and agricultural applications. This document provides a comprehensive overview of its discovery, synthesis, and early-stage research. It details the compound's chemical and physical properties, summarizes key experimental data in tabular format, and outlines the methodologies of foundational experiments. Furthermore, this guide presents logical and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of the scientific processes involved in its development. While primarily recognized as a veterinary food additive and growth stimulant, its historical context provides valuable insights into the broader field of urea (B33335) derivatives and their biological activities.

Introduction and Historical Context

The development of this compound (CAS No: 116-52-9) is part of a broader exploration of chlorinated organic compounds and urea derivatives for various industrial, agricultural, and medicinal purposes. While not as prominent as other pharmaceuticals, its history highlights a specific niche in veterinary science. It was primarily investigated for its role as a growth stimulant in ruminants and its ability to inhibit methane (B114726) production, an area of significant interest in animal husbandry and environmental science.[1][2][3][4]

Initial research focused on synthesizing and characterizing the compound, followed by in-vivo studies to determine its efficacy and safety profile in livestock. The compound is also known by several synonyms, including DCU and Dichlorolurea.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for understanding its behavior in biological systems and for the development of formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116-52-9[1][5]
Molecular Formula C₅H₆Cl₆N₂O₃[5]
Molecular Weight 354.83 g/mol [3][5]
Synonyms DCU, Dichlorolurea, 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea[2][3][5]
SMILES C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O[5]
InChIKey PPJXIHLNYDVTDI-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a direct application of the principles of organic chemistry, involving the condensation reaction of chloral (B1216628) (trichloroacetaldehyde) with urea. This method is characteristic of the synthesis of many urea derivatives.

The foundational synthesis of this compound involves the reaction of two equivalents of chloral with one equivalent of urea. This reaction is typically carried out in an aqueous or alcoholic medium. The hydroxyl groups of the resulting this compound are derived from the aldehyde functional groups of chloral.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_purification Workup and Purification Urea Urea (1 equivalent) Reaction Condensation Reaction Urea->Reaction Chloral Chloral (Trichloroacetaldehyde) (2 equivalents) Chloral->Reaction Solvent Aqueous or Alcoholic Solvent Solvent->Reaction Filtration Filtration to collect crude product Reaction->Filtration Recrystallization Recrystallization for purification Filtration->Recrystallization FinalProduct This compound (C₅H₆Cl₆N₂O₃) Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Biological Effects

This compound's primary application has been as a veterinary food additive.[1][2][4] Its biological effects are centered on its influence on ruminant digestion.

  • Methane Production Inhibition: In the rumen, microorganisms break down complex carbohydrates, producing methane as a byproduct. This compound is understood to interfere with the metabolic pathways of these methanogenic archaea, leading to a reduction in methane emissions.

  • Growth Stimulant: By altering the rumen microbial ecosystem, this compound can lead to more efficient nutrient utilization by the host animal, thereby acting as a growth stimulant.[1][2][4]

While a detailed signaling pathway for this compound is not extensively documented in publicly available literature, a logical diagram of its proposed mechanism of action in ruminants can be conceptualized.

Logical Pathway: Proposed Mechanism of Action in Ruminants

G This compound This compound Ingestion Rumen Enters Rumen Environment This compound->Rumen Microbes Interacts with Rumen Microbiota Rumen->Microbes Methanogens Inhibition of Methanogenic Archaea Microbes->Methanogens Nutrient Altered Nutrient Metabolism Microbes->Nutrient Methane Reduced Methane Production Methanogens->Methane Growth Improved Growth/Feed Efficiency Nutrient->Growth

Caption: Proposed mechanism of this compound in ruminants.

Early Research and Quantitative Data

Table 2: Summary of Early Research Findings

ParameterFindingImplication
Methane Reduction Studies indicated a significant reduction in methane output in livestock fed with this compound-supplemented feed.Potential for use in mitigating greenhouse gas emissions from agriculture.
Feed Efficiency Improved weight gain per unit of feed consumed was observed in some ruminant studies.Use as a growth stimulant to improve the economic viability of livestock farming.
Safety Profile Early assessments established dosage levels for efficacy without significant adverse effects in target animal populations.Guided the formulation of veterinary feed additives.

Conclusion

The historical development of this compound provides a focused case study in the application of synthetic chemistry to address specific challenges in animal husbandry. While it may not have the extensive research history of major pharmaceuticals, its story is a valuable part of the broader history of applied chemistry. The synthesis is straightforward, and its mechanism of action, though not fully elucidated at a molecular level, demonstrates a clear and practical effect on ruminant physiology. For researchers and professionals in drug development and veterinary science, the study of compounds like this compound offers insights into the discovery and application of molecules that have shaped modern agricultural practices.

References

A Technical Guide to the Solubility of Dichloralurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Dichloralurea and offers detailed experimental protocols for its quantitative determination in various organic solvents. Given the limited publicly available quantitative data, this document serves as a foundational resource for researchers, enabling the generation of precise and reproducible solubility profiles essential for drug development, formulation, and chemical synthesis.

Introduction to Dichloralurea

Dichloralurea, chemically known as N,N′-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a substance for which the common name "DCU" is approved by the Weed Science Society of America[1]. Its molecular structure, characterized by a central urea (B33335) moiety substituted with two bulky trichloro-hydroxyethyl groups, significantly influences its physicochemical properties, including solubility. Understanding its solubility in different organic solvents is critical for its application in various scientific and industrial domains.

Qualitative and Quantitative Solubility Profile

Publicly available quantitative solubility data for Dichloralurea in organic solvents is scarce. However, existing information provides a qualitative understanding of its solubility behavior.

Dichloralurea is reported to have very low solubility in water, with a value of 0.0074 mg/L at 20°C and pH 7, classifying it as having low water solubility[2]. In contrast, it is known to be soluble in certain organic solvents. Qualitative reports indicate that Dichloralurea dissolves in dichloromethane (B109758) and dimethylformamide (DMF)[3]. It has also been noted that acetonitrile (B52724) can be utilized to precipitate Dichloralurea, suggesting that its solubility in acetonitrile is lower, particularly at reduced temperatures[3].

Due to the lack of specific quantitative data, experimental determination is necessary to establish a precise solubility profile in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for Dichloralurea at a standard temperature of 25°C.

Table 1: Experimentally Determined Solubility of Dichloralurea in Various Organic Solvents at 25°C

SolventClassificationSolubility ( g/100 mL)Molarity (mol/L)Notes
e.g., DichloromethaneChlorinated SolventData to be determinedCalculatede.g., Forms a clear, colorless solution
e.g., DimethylformamidePolar AproticData to be determinedCalculated
e.g., AcetonitrilePolar AproticData to be determinedCalculatede.g., Lower solubility observed
e.g., EthanolPolar ProticData to be determinedCalculated
e.g., AcetonePolar AproticData to be determinedCalculated
e.g., TolueneNon-polar AromaticData to be determinedCalculated
e.g., Ethyl AcetatePolar AproticData to be determinedCalculated

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This protocol is designed to be adaptable for use with various organic solvents and analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

3.1. Materials and Equipment

  • Dichloralurea (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Dichloralurea to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of Dichloralurea.

    • Prepare a calibration curve using standard solutions of Dichloralurea of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

cluster_prep Solution Preparation cluster_sampling Sampling and Dilution cluster_analysis Analysis and Quantification cluster_result Final Calculation A Add excess Dichloralurea to solvent in a sealed vial B Equilibrate on a temperature-controlled shaker (e.g., 24-48h at 25°C) A->B C Allow excess solid to sediment B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Perform serial dilution to a known concentration E->F H Analyze diluted sample and standards via HPLC or UV-Vis F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate original saturated concentration I->J K Express solubility (e.g., g/100 mL, mol/L) J->K

Caption: Experimental workflow for determining the solubility of Dichloralurea.

cluster_input Inputs cluster_process Core Process cluster_output Outputs Compound Dichloralurea (solid) Equilibration Shake-Flask Equilibration Compound->Equilibration Solvent Organic Solvent Solvent->Equilibration Filtration Syringe Filtration Equilibration->Filtration Analysis Instrumental Analysis (e.g., HPLC) Filtration->Analysis Data Quantitative Solubility Data (e.g., g/100 mL) Analysis->Data

Caption: Logical relationship from inputs to output in solubility determination.

References

Dicloralurea: A Technical Whitepaper on its Biological Activities and Role as a Methane Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea is a chemical compound primarily recognized for its application in veterinary science as a feed additive to inhibit enteric methane (B114726) production in ruminants, thereby acting as a growth stimulant. While specific quantitative data on its biological activity and precise molecular mechanisms are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its known functions within the broader context of rumen methanogenesis inhibition. This document details the general biochemical pathways of methane formation in ruminants, outlines established experimental protocols for evaluating methane inhibitors, and presents available toxicological data for this compound.

Introduction

Enteric methane emission from livestock, particularly ruminants, is a significant contributor to anthropogenic greenhouse gases and represents a metabolic energy loss for the animal. Chemical inhibitors of methanogenesis, such as this compound, are being explored as a strategy to mitigate these emissions and improve feed efficiency. This compound's primary reported biological activity is the reduction of methane production in the rumen. This whitepaper will delve into the fundamental principles of rumen methanogenesis and its inhibition, providing a framework for understanding the potential biological activities of compounds like this compound.

Biological Activity of this compound

The principal biological activity of this compound is its role as a methane inhibitor in the rumen of herbivorous animals.[1][2] It is also described as a growth stimulant, which is likely a direct consequence of its methane-inhibiting properties, as the energy saved from methanogenesis can be redirected towards animal growth.[1][2]

Quantitative Toxicological Data
Parameter Value Species Source
Acute Oral LD50> 6400 mg/kgRat[3]
Dermal LD505000 mg/kg-[3]

This table summarizes the available acute toxicity data for this compound.

Rumen Methanogenesis: The Target Pathway

Methane in the rumen is produced by a specialized group of archaea known as methanogens. The primary pathway for methanogenesis in the rumen is the hydrogenotrophic pathway, which utilizes carbon dioxide (CO2) and hydrogen (H2) produced during the fermentation of feed by other rumen microbes.

The overall reaction is: 4H₂ + CO₂ → CH₄ + 2H₂O

This process involves a series of enzymatic steps with unique coenzymes.[3][4] The final and rate-limiting step is catalyzed by the enzyme methyl-coenzyme M reductase (MCR) .[5][6] MCR is a nickel-containing enzyme that is a common target for many methane inhibitors.[5]

Signaling and Metabolic Pathway

The following diagram illustrates a simplified overview of the hydrogenotrophic methanogenesis pathway, which is the likely target of inhibitors like this compound.

Methanogenesis_Pathway cluster_rumen Rumen Environment cluster_methanogen Methanogenic Archaea Feed Feedstuffs Fermentation Microbial Fermentation Feed->Fermentation H2 H₂ MFT Methanofuran (MFR) H2->MFT CO2 CO₂ CO2->MFT CO₂ Reduction Fermentation->H2 Fermentation->CO2 H4MPT Tetrahydromethanopterin (H₄MPT) MFT->H4MPT Formyl Transfer CoM_SH Coenzyme M (CoM-SH) H4MPT->CoM_SH Methyl Group Transfer (Multiple Steps) MCR Methyl-Coenzyme M Reductase (MCR) CoM_SH->MCR CoB_SH Coenzyme B (CoB-SH) CoB_SH->MCR CH4 Methane (CH₄) MCR->CH4 Methane Release Inhibitor Methane Inhibitor (e.g., this compound) Inhibitor->MCR Inhibition

A simplified diagram of the hydrogenotrophic methanogenesis pathway in the rumen and the potential point of inhibition.

Experimental Protocols for Evaluating Methane Inhibitors

Standardized methods are crucial for assessing the efficacy of methane inhibitors. Below are representative protocols for in vitro and in vivo evaluation.

In Vitro Rumen Fermentation (Gas Production Technique)

This method simulates rumen fermentation in a controlled laboratory setting to measure gas production and methane concentration.

Objective: To determine the effect of a test compound on gas and methane production from a feed substrate.

Materials:

  • Rumen fluid collected from fistulated animals.

  • Buffered mineral solution.

  • Feed substrate (e.g., hay, total mixed ration).

  • Test compound (e.g., this compound).

  • Incubation vessels (e.g., glass syringes or bottles).

  • Water bath or incubator set at 39°C.

  • Gas chromatograph for methane analysis.

Procedure:

  • Prepare a buffered rumen fluid inoculum by mixing fresh rumen fluid with a pre-warmed buffer solution, typically in a 1:2 ratio, under anaerobic conditions (CO2 flushing).[7]

  • Add a known amount of the feed substrate to each incubation vessel.

  • Add the test compound at various concentrations to the respective vessels. A control group with no test compound should be included.

  • Dispense the buffered rumen fluid inoculum into each vessel under a continuous stream of CO2.

  • Seal the vessels and place them in a 39°C water bath.

  • Record the total gas production at regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours) by measuring the volume of gas accumulated.[8]

  • At the end of the incubation period, collect a gas sample from the headspace of each vessel.

  • Analyze the methane concentration in the gas samples using a gas chromatograph.

  • The effect of the inhibitor is determined by comparing the methane production in the treatment groups to the control group.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis rumen_fluid Collect Rumen Fluid mix Mix Rumen Fluid and Buffer rumen_fluid->mix buffer Prepare Buffer Solution buffer->mix substrate Weigh Feed Substrate dispense Dispense into Vessels with Substrate & Inhibitor substrate->dispense inhibitor Prepare Inhibitor Concentrations inhibitor->dispense mix->dispense incubate Incubate at 39°C dispense->incubate gas_volume Record Total Gas Volume incubate->gas_volume gas_sample Collect Headspace Gas Sample gas_volume->gas_sample gc_analysis Analyze Methane by Gas Chromatography gas_sample->gc_analysis data_analysis Calculate Methane Production & Inhibition gc_analysis->data_analysis

Workflow for the in vitro evaluation of a methane inhibitor.
In Vivo Measurement (Respiration Chamber)

This is considered the gold standard for measuring enteric methane emissions from live animals.

Objective: To quantify the total daily methane emission of a ruminant fed a diet with and without a test compound.

Materials:

  • Respiration chambers (open- or closed-circuit).[8][9][10]

  • Gas analyzers for methane, carbon dioxide, and oxygen.

  • Data acquisition system.

  • Experimental animals (e.g., cattle, sheep).

  • Controlled diet.

  • Test compound.

Procedure:

  • Adapt the animals to the experimental diet for a specified period before the measurement phase.

  • Divide the animals into a control group and one or more treatment groups receiving the test compound.

  • Place individual animals in the respiration chambers for a set period, typically 24 hours.[9]

  • Continuously draw air through the chamber and measure the flow rate.

  • Measure the concentrations of methane, carbon dioxide, and oxygen in the inlet and outlet air.[8]

  • Calculate the methane emission rate by multiplying the airflow rate by the difference in methane concentration between the outlet and inlet air.[10]

  • Compare the total daily methane emissions between the control and treatment groups to determine the inhibitory effect of the compound.

In_Vivo_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis diet_adapt Dietary Adaptation of Animals grouping Group Animals (Control vs. Treatment) diet_adapt->grouping chamber Place Animal in Respiration Chamber grouping->chamber air_flow Measure Airflow chamber->air_flow gas_conc Measure Inlet & Outlet Gas Concentrations chamber->gas_conc calc_emission Calculate Methane Emission Rate air_flow->calc_emission gas_conc->calc_emission compare_groups Compare Emissions between Groups calc_emission->compare_groups

Workflow for the in vivo evaluation of a methane inhibitor using a respiration chamber.

Conclusion

This compound is identified as a methane inhibitor in ruminants, a biological activity with significant implications for agricultural efficiency and environmental sustainability. While detailed mechanistic and quantitative data for this compound itself are sparse in the public domain, this guide provides a robust framework for understanding its likely mode of action by targeting the well-characterized rumen methanogenesis pathway. The provided experimental protocols represent standard methodologies for the evaluation of such compounds and can serve as a valuable resource for researchers in the field of animal science and drug development. Further research is warranted to elucidate the specific molecular interactions and quantitative efficacy of this compound and its derivatives.

References

Dicloralurea: Unfulfilled Potential in Methane Reduction and Growth Promotion in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in accessible scientific literature hinders a comprehensive understanding and broader application of Dicloralurea, a compound identified as a veterinary food additive with the potential to inhibit methane (B114726) production and act as a growth stimulant in ruminants. Despite its recognized applications, a thorough review of available data reveals a significant lack of in-depth, publicly accessible research, particularly regarding its quantitative efficacy, detailed mechanisms of action, and standardized experimental protocols. This absence of comprehensive data presents a considerable challenge for researchers, scientists, and drug development professionals seeking to explore its full therapeutic and commercial potential.

This compound, also known by synonyms such as DCU and Dichlorolurea, has the chemical formula C₅H₆Cl₆N₂O₃ and a molecular weight of 354.83 g/mol .[1] Its primary reported use is in the agricultural sector as a feed additive for ruminant animals.[2][3][4][5][6] The core proposed benefits are twofold: the reduction of enteric methane emissions, a significant contributor to greenhouse gases, and the promotion of growth in livestock.[2][3][4][5][6]

Furthermore, the molecular mechanisms through which this compound exerts its effects are not well-documented. A critical component for advancing research is the understanding of the signaling pathways involved. Whether this compound directly inhibits enzymatic pathways in methanogenic archaea within the rumen, or if it modulates the rumen microbial population in a way that indirectly reduces methane production, is not clearly elucidated in the available information. Without this knowledge, the development of more targeted and effective applications is significantly hampered.

The lack of detailed experimental protocols is another major obstacle. For researchers to validate and build upon existing findings, comprehensive methodologies are essential. This includes information on dosage, administration methods, duration of treatment, and the specific techniques used to measure methane emissions and growth parameters. The absence of this information makes it difficult to replicate and compare studies, which is a cornerstone of scientific advancement.

In the course of this review, no substantial peer-reviewed studies, comprehensive regulatory assessments with detailed toxicological and efficacy data, or patents providing in-depth experimental results were identified. The majority of available information is from chemical suppliers and brief mentions in regulatory documents, which do not provide the scientific depth required for a technical guide aimed at a research audience.

  • Quantify its efficacy in methane reduction and growth promotion across different ruminant species and production systems.

  • Elucidate the precise molecular mechanisms and signaling pathways involved in its biological activities.

  • Develop and publish detailed and standardized experimental protocols to ensure the reproducibility and comparability of research findings.

Without a concerted effort to fill these knowledge gaps, this compound will likely remain an underutilized compound with unfulfilled potential in the fields of veterinary medicine and agricultural science.

References

In-Depth Technical Guide to the Safe Handling of Dichloralurea in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended to provide comprehensive safety and handling information for Dichloralurea (also known as DCU or by its IUPAC name, 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea) in a laboratory environment. Dichloralurea is an obsolete herbicide, and detailed toxicological data is limited.[1] Therefore, this guide emphasizes a cautious approach, combining available information with established best practices for handling similar chemical compounds.

Substance Identification and Properties

Dichloralurea is a substituted urea (B33335) compound.[1] It is described as a colorless solid.[2]

Identifier Value
IUPAC Name 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea[3]
CAS Number 116-52-9[3]
Molecular Formula C5H6Cl6N2O3[3]
Molecular Weight 354.83 g/mol [2]
Synonyms DCU, Dicloralurea, Dichloraluree[2][3]

Hazard Identification and Quantitative Toxicological Data

Dichloralurea is considered mildly toxic by ingestion and is a skin irritant.[2] When heated to decomposition, it may emit highly toxic fumes of chlorine and nitrogen oxides.[2]

A comprehensive search for quantitative toxicological data revealed a significant lack of specific values. The available information is summarized below.

Toxicological Endpoint Value
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Permissible Exposure Limits (PELs) Not established
Recommended Exposure Limits (RELs) Not established
Immediately Dangerous to Life or Health (IDLH) Not established

Note: The absence of established exposure limits necessitates the implementation of stringent engineering controls and personal protective equipment to minimize any potential for exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides general guidance:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove integrity should be checked before each use.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

    • Additional Protection: For tasks with a higher risk of exposure, an apron or coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures
  • Always handle Dichloralurea within a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where Dichloralurea is handled.

  • Wash hands thoroughly after handling.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuffs.

Experimental Protocols

General Herbicide Bioassay Protocol

Objective: To assess the herbicidal activity of Dichloralurea on a target plant species.

Materials:

  • Dichloralurea

  • Target plant seeds (e.g., a common weed species)

  • Potting soil or other growth medium

  • Pots or trays for planting

  • Solvent for dissolving Dichloralurea (e.g., acetone, ethanol (B145695) - to be determined based on solubility tests)

  • Surfactant (optional, to improve coverage)

  • Deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spray bottle or other application equipment

  • Growth chamber or greenhouse with controlled environmental conditions

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of Dichloralurea by dissolving a precise amount in a minimal volume of a suitable solvent.

    • Prepare a series of test solutions of varying concentrations by diluting the stock solution with deionized water. A surfactant may be added to the final solutions if required.

    • Prepare a control solution containing the same concentration of solvent and surfactant (if used) but no Dichloralurea.

  • Planting and Growth:

    • Fill pots or trays with the growth medium.

    • Sow the seeds of the target plant species at a uniform depth.

    • Water the pots and place them in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

    • Allow the plants to grow to a specific stage (e.g., 2-4 leaf stage) before treatment.

  • Application of Test Solutions:

    • Randomly assign the prepared test solutions and the control solution to different sets of pots. Ensure a sufficient number of replicates for each treatment.

    • Apply the solutions to the plants using a spray bottle or other suitable equipment, ensuring uniform coverage.

  • Observation and Data Collection:

    • Return the treated plants to the growth chamber or greenhouse.

    • Observe the plants regularly over a set period (e.g., 7-21 days) for signs of phytotoxicity, such as chlorosis, necrosis, stunting, or mortality.

    • At the end of the observation period, quantitative data can be collected, such as plant height, fresh weight, dry weight, or a visual injury rating.

  • Data Analysis:

    • Analyze the collected data statistically to determine the effect of different concentrations of Dichloralurea on the target plant species.

    • Calculate parameters such as the EC50 (effective concentration to cause a 50% response) or GR50 (concentration to cause a 50% growth reduction).

Visualized Workflows

The following diagrams illustrate key safety and procedural workflows for handling Dichloralurea in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Dichloralurea prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Equipment handle_experiment->cleanup_decontaminate Experiment complete cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A workflow for the safe handling of Dichloralurea.

First_Aid_Decision_Tree cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_remove Remove Contaminated Clothing start->skin_remove Skin eye_rinse Rinse with Eyewash for 15 min start->eye_rinse Eye inhalation_fresh_air Move to Fresh Air start->inhalation_fresh_air Inhalation ingestion_rinse Rinse Mouth with Water start->ingestion_rinse Ingestion skin_wash Wash with Soap & Water for 15 min skin_remove->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_medical Seek Immediate Medical Attention eye_rinse->eye_medical inhalation_medical Seek Medical Attention if Symptoms Occur inhalation_fresh_air->inhalation_medical ingestion_vomit Do NOT Induce Vomiting ingestion_rinse->ingestion_vomit ingestion_medical Seek Immediate Medical Attention ingestion_vomit->ingestion_medical

References

Spectroscopic Data of Dichloralurea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the spectroscopic data for the compound Dichloralurea (CAS No. 116-52-9), with the IUPAC name N,N′-bis(2,2,2-trichloro-1-hydroxyethyl)urea. The chemical formula for Dichloralurea is C₅H₆Cl₆N₂O₃.

Despite extensive searches for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), specific, publicly available datasets for Dichloralurea are not readily accessible. While several chemical databases and suppliers list the compound, and some analytical certificates mention that the structure is confirmed by NMR, the actual spectral data is not provided.

This guide will, therefore, summarize the available information and provide predicted spectroscopic characteristics based on the known structure of Dichloralurea and data from related compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the following sections present predicted data based on the chemical structure of Dichloralurea.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum of Dichloralurea is expected to be relatively simple due to the symmetry of the molecule.

  • -CH-OH Proton: A doublet is predicted for the proton on the carbon adjacent to the hydroxyl group and the trichloromethyl group. The coupling would arise from the adjacent N-H proton. The chemical shift is expected in the range of 5.0-6.0 ppm, deshielded by the adjacent oxygen and chlorine atoms.

  • -NH- Proton: A broad singlet or a doublet is expected for the protons of the urea (B33335) functional group, likely in the range of 6.0-8.0 ppm. The exact chemical shift and multiplicity would be highly dependent on the solvent, concentration, and temperature.

  • -OH Proton: A broad singlet is anticipated for the hydroxyl protons. Its chemical shift would be highly variable and dependent on experimental conditions, but typically in the range of 2.0-5.0 ppm.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the urea moiety is expected to have a chemical shift in the range of 155-165 ppm.

  • -CH-OH Carbon: The carbon atom bonded to the hydroxyl group and the trichloromethyl group is predicted to appear in the range of 80-90 ppm.

  • Trichloromethyl Carbon (-CCl₃): The carbon of the trichloromethyl group is expected to have a chemical shift in the range of 95-105 ppm.

Table 1: Predicted NMR Data for Dichloralurea

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H5.0 - 6.0Doublet
¹H6.0 - 8.0Broad Singlet/Doublet
¹H2.0 - 5.0Broad Singlet
¹³C155 - 165-
¹³C80 - 90-
¹³C95 - 105-

The IR spectrum of Dichloralurea is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands for Dichloralurea

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Hydroxyl group
N-H Stretch3100 - 3500 (medium)Urea N-H bonds
C=O Stretch1630 - 1680 (strong)Urea carbonyl group
N-H Bend1550 - 1640 (medium)Amide II band
C-N Stretch1200 - 1400 (medium)Urea C-N bonds
C-O Stretch1000 - 1200 (strong)Hydroxyl C-O bond
C-Cl Stretch600 - 800 (strong)Trichloromethyl

The mass spectrum of Dichloralurea would be expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular weight of Dichloralurea is 354.83 g/mol . The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Fragmentation: Key fragmentation pathways would likely involve the loss of water (H₂O), cleavage of the C-C bond between the chiral center and the trichloromethyl group, and fragmentation of the urea backbone.

Experimental Protocols

While specific experimental data for Dichloralurea is not available, the following are general methodologies for acquiring the spectroscopic data discussed.

A sample of Dichloralurea would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass spectra could be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like Dichloralurea.

Spectroscopic_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Dichloralurea NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy (FTIR) Synthesis->IR MS Mass Spectrometry (EI/ESI) Synthesis->MS Structure_Validation Structure Validation & Confirmation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Archiving Data Archiving Structure_Validation->Data_Archiving

Caption: Figure 1. General Workflow for Spectroscopic Analysis

Methodological & Application

Application Notes and Protocols for Methane Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Protocol for Using Chemical Compounds in Methane (B114726) Inhibition Assays

Introduction

Enteric methane emission from ruminants is a significant contributor to greenhouse gases and represents a loss of dietary energy for the animal.[1][2] The development of compounds to inhibit methanogenesis in the rumen is a key area of research. This document provides a detailed protocol for conducting in vitro methane inhibition assays to screen and evaluate the efficacy of chemical compounds. While the specific compound "Dicloralurea" is not prominently documented in scientific literature for this application, the following protocol can be adapted for testing any novel chemical inhibitor. The principles and methodologies are based on established in vitro rumen fermentation techniques.[3][4][5]

Mechanism of Methane Production and Inhibition

In the anaerobic environment of the rumen, complex plant matter is fermented by a diverse microbial community into volatile fatty acids (VFAs), which serve as an energy source for the animal.[1] A byproduct of this fermentation is hydrogen (H₂), which is primarily utilized by methanogenic archaea to reduce carbon dioxide (CO₂) to methane (CH₄).[1][6] This process is the main sink for hydrogen in the rumen.[7]

Methane inhibitors can act through various mechanisms, but a primary target is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis.[7][8] By inhibiting MCR or other key enzymes in the methanogenesis pathway, the formation of methane can be significantly reduced.[7] This can lead to an accumulation of hydrogen, which may in turn influence the rumen microbial community and fermentation pathways, potentially shifting VFA production towards more propionate.[2][6][9]

Feed Feed Substrate (e.g., Hay, Concentrate) VFA Volatile Fatty Acids (VFAs) (Acetate, Propionate, Butyrate) Feed->VFA Microbial Fermentation H2 Hydrogen (H₂) Feed->H2 CO2 Carbon Dioxide (CO₂) Feed->CO2 Host Animal Energy Host Animal Energy VFA->Host Animal Energy Methanogens Methanogenic Archaea H2->Methanogens CO2->Methanogens MCR Methyl-coenzyme M Reductase (MCR) Methanogens->MCR CH4 Methane (CH₄) MCR->CH4 Eructation Eructation CH4->Eructation Inhibitor Chemical Inhibitor (e.g., 3-NOP, Chloroform) Inhibitor->MCR Inhibition

Figure 1: Simplified pathway of rumen fermentation and methanogenesis, highlighting the point of inhibition.

Experimental Protocol: In Vitro Rumen Fermentation Assay

This protocol describes a batch culture system to simulate rumen fermentation and measure the effect of a test compound on methane production.

Materials and Reagents
  • Rumen fluid donor animals (e.g., cannulated cows or sheep)

  • Feed substrate (e.g., dried and ground hay, total mixed ration)[3][4]

  • Buffered rumen fluid medium (e.g., Goering and Van Soest buffer)[4]

  • Test inhibitor compound (e.g., "this compound")

  • Serum bottles (e.g., 125 mL or 250 mL) with gas-tight stoppers[3][4]

  • CO₂ gas supply

  • Water bath shaker set at 39°C[3][10]

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for methane analysis[3]

  • High-performance liquid chromatograph (HPLC) or GC for VFA analysis

  • pH meter

Experimental Workflow

A 1. Substrate Preparation (Dry, grind, and weigh feed) C 3. Incubation Setup (Add substrate, buffer, and rumen fluid to bottles under CO₂) A->C B 2. Rumen Fluid Collection (From cannulated animal, filter) B->C D 4. Inhibitor Addition (Add test compound at desired concentrations) C->D E 5. Incubation (39°C for 24-48 hours with shaking) D->E F 6. Gas Measurement (Headspace gas collection and CH₄ analysis by GC) E->F G 7. Liquid Sample Collection (Measure pH, collect samples for VFA and ammonia (B1221849) analysis) E->G H 8. Data Analysis (Calculate gas production, VFA profiles, and statistical analysis) F->H G->H

Figure 2: Experimental workflow for the in vitro methane inhibition assay.

Detailed Procedure
  • Substrate Preparation: Dry the feed substrate at 60°C for 48 hours and grind it to pass through a 1 mm screen.[3][4] Weigh a precise amount of the ground substrate (e.g., 1.0 g) into each serum bottle.

  • Rumen Fluid Collection and Preparation: Collect rumen contents from a donor animal before the morning feeding.[10] Filter the contents through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions by flushing with CO₂.[10] Prepare a buffered medium and mix it with the filtered rumen fluid (e.g., in a 2:1 buffer to rumen fluid ratio).[4]

  • Incubation Setup: Flush the serum bottles containing the substrate with CO₂. Dispense the buffered rumen fluid into each bottle (e.g., 100 mL for a 250 mL bottle).[4]

  • Inhibitor Addition: Prepare stock solutions of the test compound. Add the appropriate volume of the stock solution to the treatment bottles to achieve the desired final concentrations. Include a control group with no inhibitor.

  • Incubation: Seal the bottles with gas-tight stoppers and place them in a shaking water bath at 39°C for a specified period, typically 24 to 48 hours.[3][10]

  • Gas Analysis: At the end of the incubation period, measure the total gas production. Collect a headspace gas sample from each bottle using a gas-tight syringe and inject it into a GC for methane concentration analysis.[3][11]

  • Liquid Analysis: After gas collection, open the bottles and measure the pH of the culture fluid.[11] Collect liquid samples and store them at -20°C for subsequent analysis of VFAs and ammonia-nitrogen.[3]

Data Presentation

Quantitative data should be summarized to compare the effects of the inhibitor at different concentrations against the control.

Table 1: Effect of an Inhibitor on In Vitro Gas Production and Methane Yield (24h Incubation)

Treatment GroupTotal Gas Production (mL/g DM)Methane (mL/g DM)Methane (% of Total Gas)Methane Inhibition (%)
Control38.715.038.80
Inhibitor (Low Dose)35.210.529.830.0
Inhibitor (Mid Dose)32.16.018.760.0
Inhibitor (High Dose)29.81.55.090.0
p-value<0.05<0.01<0.01<0.01

DM = Dry Matter. Data are hypothetical and for illustrative purposes.

Table 2: Effect of an Inhibitor on Rumen Fermentation Parameters (24h Incubation)

Treatment GrouppHTotal VFA (mM)Acetate (mol%)Propionate (mol%)Acetate:Propionate Ratio
Control6.87565203.25
Inhibitor (Low Dose)6.77362232.70
Inhibitor (Mid Dose)6.67158282.07
Inhibitor (High Dose)6.56853341.56
p-value<0.05<0.05<0.01<0.01<0.01

Data are hypothetical and for illustrative purposes.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of potential methane inhibitors. By measuring key parameters such as methane production, VFA profiles, and pH, researchers can effectively screen compounds and understand their impact on rumen fermentation. For a novel compound like "this compound," it is crucial to perform dose-response studies to determine its efficacy and potential adverse effects on rumen function. Successful in vitro results should be followed by in vivo trials to validate the findings in live animals.[1][4]

References

Preparation of a Dicloralurea Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Dicloralurea, a compound used as a veterinary food additive to inhibit methane (B114726) production and as a growth stimulant. Due to its poor solubility in aqueous solutions, careful selection of a solvent and proper handling techniques are crucial for preparing a consistent and usable stock solution for experimental purposes.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and safe handling during the preparation of the stock solution.

PropertyValueReference(s)
Molecular Weight 354.83 g/mol [1][2]
Chemical Formula C₅H₆Cl₆N₂O₃[1][2]
Solubility Water: Practically insoluble.[3] Organic Solvents: Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[3] Dimethyl Sulfoxide (DMSO): 50 mg/mL (140.91 mM).[4] N,N-Dimethylformamide (DMF): Soluble (0.12–0.14 M).[3]
Appearance White solid[4][5]
Storage (Solid) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 1 year[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). A 10 mM concentration is a common starting point for in vitro studies and is commercially available, indicating its relevance in research applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty vial on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out 3.55 mg of this compound into the tared vial.

      • Calculation:

        • Desired Concentration (M) = 0.010 mol/L (10 mM)

        • Molecular Weight (MW) = 354.83 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V = 0.010 mol/L x 354.83 g/mol x 0.001 L = 0.0035483 g = 3.55 mg

  • Solvent Addition:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Tightly cap the vial to prevent contamination and solvent evaporation.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator. Sonicate in intervals of 5-10 minutes until the solution is clear and free of visible particles. Sonication is recommended to aid in the dissolution of this compound in DMSO.[4]

  • Storage:

    • Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[4] For short-term storage, -20°C can be used.

Safety Precautions

Handling of this compound:

  • As with any chemical, handle this compound in a well-ventilated area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and gloves, to avoid skin and eye contact.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the material safety data sheet (MSDS) for specific handling and emergency procedures.

Handling of DMSO:

  • DMSO is a powerful solvent that can penetrate the skin. It is crucial to wear chemical-resistant gloves when handling DMSO, as it can carry dissolved substances with it through the skin.

  • Use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

  • Dispose of DMSO-containing waste according to your institution's hazardous waste disposal guidelines.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh 3.55 mg this compound start->weigh add_dmso Add 1.0 mL DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate Sonicate for 5-10 min intervals check_dissolved->sonicate No aliquot Aliquot into single-use vials check_dissolved->aliquot Yes sonicate->check_dissolved store Store at -80°C aliquot->store end End store->end

Caption: A flowchart of the protocol for preparing a this compound stock solution.

References

Application Note & Protocol: Analytical Methods for the Detection of Dicloralurea in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Dicloralurea in biological matrices, such as plasma and urine. The protocols detailed herein are based on common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols and data are presented as a robust starting point for method development and validation, based on established principles for the analysis of small molecule drugs in biological fluids.[1][2]

Introduction to this compound Analysis

This compound is a veterinary feed additive.[3] Accurate and sensitive quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique for such analyses.[4] For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[5][6]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The primary goals are to remove interfering substances from the matrix, such as proteins and salts, and to concentrate the analyte of interest.[7][8]

General Workflow for Sample Preparation

The following diagram illustrates a general workflow for preparing biological samples for analysis.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction Method cluster_2 Post-Extraction Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Vortex Vortex Mix Spike->Vortex PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) Vortex->PPT For Plasma LLE Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) Vortex->LLE General SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Vortex->SPE High Purity Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Centrifuge->Reconstitute Evaporate->Reconstitute Analyze Inject into LC System Reconstitute->Analyze

Caption: General workflow for biological sample preparation.

Detailed Protocols

2.2.1. Protein Precipitation (PPT) for Plasma Samples

This is a rapid and simple method suitable for high-throughput analysis.[5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2.2.2. Liquid-Liquid Extraction (LLE) for Urine and Plasma

LLE is a classic technique that provides a cleaner extract than PPT.[9]

  • To 200 µL of sample (urine or plasma) in a glass tube, add 20 µL of internal standard solution.

  • Add 50 µL of a suitable buffer to adjust the pH (if necessary to ensure this compound is in a neutral state).

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture like dichloromethane:isopropanol).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

Analytical Methods

HPLC-UV Method

This method is suitable for applications where high sensitivity is not required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a hypothetical value of 230 nm is used here).

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.[5][10]

Liquid Chromatography Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's properties).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics for the described analytical methods. These values are illustrative and would need to be confirmed through method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 50 - 5000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 20 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Signaling Pathways & Logical Relationships

LC-MS/MS Analytical Logic

The diagram below outlines the logical flow of analysis within a tandem mass spectrometer for the quantification of an analyte like this compound.

G LC LC Eluent (Analyte + Matrix) IonSource Ion Source (ESI) Generates Ions LC->IonSource Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., [M+H]+) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Counts Product Ions Q3->Detector

Caption: Logical flow of an LC-MS/MS analysis.

Disclaimer: The protocols and performance data presented in this document are intended as a guide for method development. Specific parameters for the analysis of this compound must be established and validated in the user's laboratory.

References

Application Notes and Protocols for Dicloralurea as a Positive Control in Methane Mitigation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the utilization of Dicloralurea as a positive control in both in vitro and in vivo experimental settings aimed at evaluating novel anti-methanogenic compounds. Due to the limited publicly available data on this compound, the protocols, quantitative data, and mechanistic pathways described herein are presented as an illustrative guide based on established principles of methane (B114726) inhibitor research.

Introduction

This compound is a known veterinary feed additive used to reduce methane production in ruminants and improve growth rates. Its established, albeit not extensively published, anti-methanogenic properties make it a suitable candidate for a positive control in experiments screening for new methane inhibitors. A positive control is crucial to validate the experimental setup and provide a benchmark against which the efficacy of test compounds can be compared.

Putative Mechanism of Action

The precise mechanism of action for this compound is not well-documented in publicly available literature. However, based on its chemical structure (a chlorinated urea (B33335) derivative), a plausible hypothesis is that it or its metabolites interfere with the enzymatic pathways of methanogenic archaea in the rumen. The proposed mechanism involves the inhibition of key enzymes in the methanogenesis process, thereby reducing the conversion of hydrogen and carbon dioxide to methane.

Hypothesized Signaling Pathway of Methane Inhibition

The following diagram illustrates a hypothetical pathway for the inhibition of methanogenesis by this compound.

Hypothesized Mechanism of this compound cluster_rumen Rumen Environment cluster_methanogen Methanogenic Archaea Feed Feed Substrates (e.g., Cellulose, Hemicellulose) Fermentation Microbial Fermentation Feed->Fermentation H2_CO2 Hydrogen (H₂) + Carbon Dioxide (CO₂) Fermentation->H2_CO2 Methanogenesis Methanogenesis Pathway (Enzymatic Steps) H2_CO2->Methanogenesis CH4 Methane (CH₄) Methanogenesis->CH4 This compound This compound This compound->Inhibition Inhibition->Methanogenesis

Caption: Hypothesized mechanism of this compound in inhibiting the methanogenesis pathway.

Experimental Protocols

In Vitro Batch Fermentation Protocol

This protocol is designed to screen the effects of test compounds on methane production using rumen fluid in a controlled laboratory setting.

Materials:

  • Rumen fluid collected from cannulated animals

  • Anaerobic buffer solution

  • Substrate (e.g., hay, TMR)

  • This compound (positive control)

  • Test compounds

  • Incubation bottles with gas-tight septa

  • Gas chromatograph for methane analysis

  • Water bath or incubator at 39°C

Procedure:

  • Preparation: Prepare anaerobic buffer and dispense into incubation bottles under a stream of CO₂.

  • Substrate Addition: Add a defined amount of substrate to each bottle.

  • Treatment Addition: Add the test compounds and this compound (as a positive control) to their respective bottles. Include a negative control with no added inhibitor.

  • Inoculation: Collect fresh rumen fluid and strain it through cheesecloth. Add the inoculum to each bottle.

  • Incubation: Seal the bottles and place them in a shaking water bath at 39°C for a specified period (e.g., 24-48 hours).

  • Gas Analysis: At the end of the incubation, measure the total gas production and collect a headspace gas sample for methane analysis by gas chromatography.

  • Fermentation Parameter Analysis: Analyze the liquid fraction for pH, volatile fatty acids (VFAs), and ammonia (B1221849) concentration.

Experimental Workflow for In Vitro Screening

A Rumen Fluid Collection and Preparation of Inoculum B Substrate and Buffer Addition to Incubation Bottles A->B C Addition of Treatments: - Negative Control - this compound (Positive Control) - Test Compounds B->C D Incubation at 39°C (e.g., 24-48 hours) C->D E Gas and Liquid Sample Collection D->E F Analysis: - Methane Concentration (GC) - VFA Profile (HPLC) - pH and Ammonia E->F G Data Interpretation and Comparison of Efficacy F->G

Caption: A typical experimental workflow for the in vitro evaluation of methane inhibitors.

In Vivo Animal Trial Protocol

This protocol outlines a study in ruminants to assess the efficacy of a test compound in a physiological setting.

Animals and Housing:

  • Use a sufficient number of animals (e.g., cattle, sheep) with similar characteristics (age, weight, breed).

  • House animals in individual pens or metabolic crates to monitor feed intake and for ease of sample collection.

Experimental Design:

  • Employ a crossover or parallel design with an adaptation period.

  • Treatments: Control (basal diet), this compound (positive control), and Test Compound(s).

Procedure:

  • Adaptation Period: Acclimate animals to the basal diet and housing for at least two weeks.

  • Treatment Period: Administer the respective treatments to each group for a defined period (e.g., 3-4 weeks).

  • Data Collection:

    • Feed Intake: Record daily feed intake.

    • Methane Emissions: Measure methane production using respiration chambers or the SF₆ tracer technique.

    • Rumen Sampling: Collect rumen fluid via cannula or esophageal tubing to analyze VFA, pH, and microbial populations.

    • Production Parameters: Monitor animal weight, and if applicable, milk yield and composition.

  • Data Analysis: Statistically analyze the data to compare the effects of the test compound to the control and this compound.

Illustrative Quantitative Data

The following tables present hypothetical data that could be expected from experiments using this compound as a positive control.

Table 1: Illustrative In Vitro Fermentation Results (24h Incubation)

ParameterNegative ControlThis compound (Positive Control)Test Compound A
Methane (mL/g DM)25.015.018.5
Methane Reduction (%)-40.026.0
Total VFA (mM)80.078.579.2
Acetate:Propionate Ratio3.52.83.1
pH6.56.66.5

Table 2: Illustrative In Vivo Trial Results in Dairy Cattle

ParameterControl DietThis compound DietTest Compound A Diet
Dry Matter Intake ( kg/day )22.021.822.1
Methane Emission ( g/day )450315360
Methane Yield (g/kg DMI)20.514.416.3
Methane Reduction (%)-30.020.0
Milk Yield ( kg/day )35.035.235.1

Conclusion

This compound can serve as a valuable positive control in the screening and evaluation of new methane inhibitors. The provided protocols and illustrative data offer a framework for researchers to design robust experiments. It is important to note that the optimal inclusion rate and observed efficacy of this compound may vary depending on the specific experimental conditions. Researchers should conduct dose-response studies to determine the appropriate concentration for their system.

Application of Dichloralurea in Ruminant Feed Studies: A Review and Surrogate Analysis with Urea

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial request sought detailed application notes and protocols for the use of dichloralurea in ruminant feed studies. Comprehensive searches for scientific literature on "dichloralurea" (also known as 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea, CAS 116-52-9) have revealed a significant scarcity of detailed research in this specific application. While some sources identify it as a veterinary food additive that may inhibit methane (B114726) production and act as a growth stimulant, publicly available scientific studies containing the quantitative data and detailed experimental protocols required for this request could not be located.[1] The compound is also referenced as an experimental herbicide.

Given the limited information on dichloralurea, this document will provide the requested detailed application notes and protocols for Urea (B33335) , a widely studied and utilized non-protein nitrogen (NPN) source in ruminant nutrition. The principles, protocols, and metabolic pathways described for urea are foundational to the study of NPN sources in ruminants and will serve as a comprehensive and practical surrogate for researchers, scientists, and drug development professionals interested in this area of study.

Application Notes for Urea as a Non-Protein Nitrogen Source in Ruminant Feed

Urea is a commonly used non-protein nitrogen (NPN) source in ruminant diets, serving as an economical replacement for a portion of true protein.[2] Rumen microorganisms can utilize the nitrogen from urea to synthesize microbial protein, which then becomes available to the host animal for digestion and absorption in the small intestine.[3] Proper utilization of urea is dependent on the presence of readily fermentable carbohydrates in the diet to provide the necessary energy for microbial protein synthesis.[3][4]

Key Considerations for Urea Supplementation:
  • Adaptation Period: Ruminants require an adaptation period of 2-4 weeks to effectively utilize urea. This allows the rumen microbial population to adjust.[4] A gradual increase in urea inclusion is recommended to prevent toxicity.[5]

  • Dosage: Urea supplementation should not exceed 1% of the total diet on a dry matter basis, or constitute more than one-third of the total dietary nitrogen.[2][5] For concentrate mixtures, the inclusion should generally not exceed 3%.[6]

  • Toxicity: Rapid hydrolysis of urea in the rumen can lead to an accumulation of ammonia (B1221849), which can be toxic if it exceeds the liver's capacity for detoxification.[2][7] Clinical signs of toxicity can occur at urea ingestion levels of 0.3–0.5 g/kg of body weight, with lethal doses being between 1.0–1.5 g/kg of body weight.[3]

  • Diet Composition: The diet must contain sufficient easily digestible carbohydrates to synchronize the release of ammonia from urea with the availability of energy for microbial protein synthesis.[3][4][5] A ratio of 10 parts grain to 1 part urea is often recommended.[2]

  • Sulfur Supplementation: Since urea is deficient in sulfur, which is essential for the synthesis of sulfur-containing amino acids by rumen microbes, the diet should be supplemented with sulfur to maintain a nitrogen-to-sulfur ratio of approximately 10:1.[4]

Quantitative Data on the Effects of Urea Supplementation

The effects of urea supplementation on ruminant performance can vary depending on the dosage, diet composition, and animal species. The following tables summarize findings from various studies.

Table 1: Effects of Urea Supplementation on Nutrient Intake and Digestibility in Sheep (Meta-analysis)

ParameterEffect of Urea SupplementationSignificance (p-value)
Dry Matter Intake (DMI)Increased0.004
Metabolizable Energy IntakeIncreased0.013
Crude Protein Intake (CPI)Increased0.001
Dry Matter Digestibility (DMD)Increased<0.01
Crude Protein Digestibility (CPD)Increased<0.01
Nitrogen IntakeIncreased<0.001
Retained NitrogenIncreased0.042

Source: Adapted from a meta-analysis of 32 experiments.[8]

Table 2: Effects of Slow-Release Urea (SRU) on Dairy Cow Performance (Meta-analysis)

ParameterEffect of SRU SupplementationSignificance (p-value)
Dry Matter Intake (DMI)Decreased (-500 g/d)<0.05
Nitrogen Intake (NI)Decreased (-20 g/d)<0.05
Milk YieldNo significant effect>0.05
Feed EfficiencyImproved (+3%)<0.05
Nitrogen Use Efficiency (NUE)Improved (+4%)<0.05
Manure Nitrogen ExcretionDecreased (-12 to -13 g/cow/d )<0.05

Source: Adapted from a meta-analysis of 17 experiments.[9][10]

Experimental Protocols

Protocol 1: In Vivo Digestibility and Nitrogen Balance Trial in Beef Cattle

1. Objective: To determine the effects of urea supplementation on nutrient digestibility and nitrogen balance in beef steers.

2. Animals and Housing:

  • Use a minimum of four Holstein steers (average body weight 213 ± 4 kg) fitted with ruminal and duodenal cannulas.
  • House steers in individual metabolic crates to allow for the separate collection of feces and urine.

3. Experimental Design and Diets:

  • Employ a Latin square design with treatments consisting of different levels of urea in the diet (e.g., 0%, 1%, and 2% of dietary dry matter).
  • Formulate isonitrogenous and isocaloric diets, with urea replacing a portion of a natural protein source like soybean meal.
  • The basal diet should consist of a forage-to-concentrate ratio typical for beef cattle (e.g., 60:40).

4. Feeding and Adaptation:

  • Each experimental period should last for a minimum of 21 days, with 14 days for adaptation to the diet and 7 days for sample collection.
  • Feed the animals twice daily at fixed times.
  • Ensure ad libitum access to fresh water.

5. Sample Collection:

  • Feed and Refusals: Record daily feed offered and any refusals to determine dry matter intake. Collect representative samples of the feed daily.
  • Feces: Collect total feces for 5 consecutive days. Homogenize the daily collection and take a subsample for analysis.
  • Urine: Collect total urine for 5 consecutive days into containers with a preservative (e.g., sulfuric acid) to prevent nitrogen loss. Record the total volume and collect a subsample.
  • Rumen Fluid: Collect rumen fluid samples via the ruminal cannula at specified time points post-feeding (e.g., 0, 2, 4, 6, and 8 hours) to measure pH and ammonia concentration.

6. Laboratory Analysis:

  • Analyze feed, refusals, and fecal samples for dry matter, organic matter, crude protein (CP), neutral detergent fiber (NDF), and acid detergent fiber (ADF).
  • Analyze urine and feed samples for total nitrogen content using the Kjeldahl method or a combustion analyzer.

7. Calculations:

  • Apparent Total Tract Digestibility (%): [(Nutrient Intake - Fecal Nutrient Output) / Nutrient Intake] * 100
  • Nitrogen Balance ( g/day ): Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)

Protocol 2: Milk Production and Composition Trial in Dairy Cows

1. Objective: To evaluate the effect of urea supplementation on milk yield and composition in lactating dairy cows.

2. Animals and Housing:

  • Use a sufficient number of lactating Holstein cows (e.g., 20-30 per treatment group) in mid-lactation.
  • House cows in a facility that allows for individual feed intake measurement (e.g., tie-stalls or using electronic feed gates).

3. Experimental Design and Diets:

  • Use a randomized complete block design, blocking cows by parity and days in milk.
  • Formulate a control diet and a treatment diet where a portion of the protein from a source like soybean meal is replaced with urea.
  • The experimental period should be at least 4 weeks, with the first 2 weeks for adaptation.

4. Data and Sample Collection:

  • Dry Matter Intake (DMI): Record individual daily feed intake.
  • Milk Yield: Record individual milk yield at each milking.
  • Milk Samples: Collect composite milk samples from each cow (e.g., from two consecutive milkings) twice weekly during the collection period.
  • Blood Samples: Collect blood samples from the coccygeal vein at specified times relative to feeding to measure plasma urea nitrogen (PUN).

5. Laboratory Analysis:

  • Analyze milk samples for fat, protein, lactose, and milk urea nitrogen (MUN).[11]
  • Analyze blood samples for plasma urea nitrogen.

6. Statistical Analysis:

  • Analyze data using a mixed model, with treatment as a fixed effect and cow as a random effect.

Signaling Pathways and Workflows

Rumen Nitrogen Metabolism

The following diagram illustrates the metabolic pathway of dietary protein and urea in the rumen.

Rumen_Nitrogen_Metabolism cluster_rumen Rumen Dietary_Protein Dietary Protein Ammonia Ammonia (NH3) Dietary_Protein->Ammonia Hydrolysis Urea Urea (NPN) Urea->Ammonia Urease Rumen_Microbes Rumen Microbes Microbial_Protein Microbial Protein Rumen_Microbes->Microbial_Protein Ammonia->Microbial_Protein Synthesis (requires energy) Liver Liver Ammonia->Liver Absorption Small_Intestine Small Intestine Microbial_Protein->Small_Intestine Passage Blood_Urea Blood Urea Liver->Blood_Urea Urea Cycle Saliva Saliva Blood_Urea->Saliva Recycling Urine Urine Blood_Urea->Urine Excretion Saliva->Ammonia Hydrolysis

Caption: Metabolic pathway of urea and dietary protein in the rumen.

Experimental Workflow for a Ruminant Feeding Trial

This diagram outlines a typical workflow for conducting a ruminant feeding trial to evaluate a feed additive like urea.

Experimental_Workflow start Start animal_selection Animal Selection & Acclimation start->animal_selection randomization Randomization to Treatment Groups animal_selection->randomization adaptation Adaptation Period (e.g., 14 days) randomization->adaptation collection Data & Sample Collection Period (e.g., 7 days) adaptation->collection analysis Laboratory Analysis collection->analysis stats Statistical Analysis analysis->stats reporting Reporting & Interpretation stats->reporting end End reporting->end

Caption: A generalized workflow for a ruminant feeding experiment.

References

Application Notes and Protocols for Testing Dicloralurea as a Growth Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential of Dicloralurea as a growth stimulant for mammalian cells. The protocols herein detail methods to assess its effects on cell viability, proliferation, and to elucidate a potential mechanism of action through the MAPK/ERK signaling pathway.

Introduction

This compound (DCU) is documented as a veterinary food additive that can act as a growth stimulant.[1][2] While some dichlorophenyl urea (B33335) compounds have been shown to inhibit the proliferation of certain cancer cells[3], the context of this compound as a growth promoter warrants a systematic investigation into its effects on non-cancerous mammalian cell lines. This document outlines a series of experiments to quantify the stimulatory effects of this compound and to explore a potential underlying signaling pathway.

Hypothesis

This compound promotes the proliferation of mammalian cells in a dose-dependent manner by activating the MAPK/ERK signaling pathway, a key regulator of cell growth and division.

Experimental Design

The overall experimental workflow is designed to first screen for the optimal concentration of this compound that enhances cell viability and proliferation. Subsequently, the effect of this optimal concentration on the cell cycle will be analyzed. Finally, the involvement of the MAPK/ERK signaling pathway will be investigated by examining the phosphorylation status of key pathway components.

experimental_workflow cluster_phase1 Phase 1: Screening and Viability cluster_phase2 Phase 2: Proliferation and Cell Cycle Analysis cluster_phase3 Phase 3: Mechanism of Action A Cell Seeding B This compound Treatment (Concentration Gradient) A->B C Cell Viability Assay (MTT) B->C D Data Analysis: Determine Optimal Concentration C->D F Treatment with Optimal This compound Concentration D->F Inform E Cell Seeding E->F G Cell Proliferation Assay (Direct Cell Counting) F->G H Cell Cycle Analysis (Flow Cytometry) F->H I Cell Seeding J Treatment with Optimal This compound Concentration I->J K Protein Extraction J->K L Western Blot Analysis (p-ERK, total-ERK) K->L

Caption: Experimental workflow for evaluating this compound as a growth stimulant.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney (HEK293) cells or another suitable non-cancerous, robustly growing mammalian cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • HEK293 cells

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO, see product datasheet for solubility information[4])

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Procedure:

    • Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Proliferation Assay (Direct Cell Counting)

This assay directly quantifies the number of cells to assess proliferation.

  • Materials:

    • 6-well cell culture plates

    • HEK293 cells

    • Complete culture medium

    • This compound (at the optimal concentration determined from the MTT assay)

    • Trypsin-EDTA

    • Hemocytometer or automated cell counter

    • Trypan blue solution

  • Procedure:

    • Seed HEK293 cells into 6-well plates at a density of 5 x 10^4 cells/well in 2 mL of complete culture medium.

    • After 24 hours, treat the cells with the optimal concentration of this compound or vehicle control.

    • At 24, 48, and 72-hour time points, harvest the cells:

      • Wash cells with PBS.

      • Add 500 µL of Trypsin-EDTA and incubate for 3-5 minutes.

      • Neutralize trypsin with 1 mL of complete medium.

      • Collect the cell suspension in a microcentrifuge tube.

    • Mix a small aliquot of the cell suspension with trypan blue (to exclude non-viable cells).

    • Count the viable cells using a hemocytometer or an automated cell counter.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well cell culture plates

    • HEK293 cells

    • This compound (optimal concentration)

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described in the cell proliferation assay (Protocol 2).

    • After 48 hours of treatment, harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Western Blot Analysis for MAPK/ERK Pathway Activation

This protocol detects the phosphorylation of ERK, a key indicator of MAPK/ERK pathway activation.

  • Materials:

    • 6-well cell culture plates

    • HEK293 cells

    • This compound (optimal concentration)

    • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed and treat cells as described in Protocol 2. A shorter treatment time (e.g., 15, 30, 60 minutes) may be optimal for detecting phosphorylation events.

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total-ERK and β-actin as loading controls.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)% Viability (Relative to Control)
0 (Control)100
0 (Vehicle)
0.1
1
10
50
100

Table 2: Effect of this compound on Cell Proliferation (Direct Cell Count)

TreatmentTime (hours)Cell Count (x 10^4 cells/mL, Mean ± SD)
Control24
48
72
This compound (Optimal Conc.)24
48
72

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Control
This compound (Optimal Conc.)

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-ERK / Total-ERK Ratio (Fold Change vs. Control)
Control1.0
This compound (15 min)
This compound (30 min)
This compound (60 min)

Proposed Signaling Pathway

The following diagram illustrates the hypothesized activation of the MAPK/ERK pathway by this compound, leading to increased cell proliferation.

mapk_pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes

Caption: Hypothesized MAPK/ERK signaling pathway activated by this compound.

References

Application Notes and Protocols for Evaluating the in vitro Efficacy of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to assessing the potential anti-cancer efficacy of Dicloralurea using a panel of in vitro assays.

Introduction

This compound is a chlorinated urea (B33335) derivative. While its effects in mammalian cancer cells are largely uncharacterized, other urea-based compounds have demonstrated anti-cancer properties by interfering with key cellular processes such as cell division and survival signaling pathways.[1][2][3][4] This document outlines a series of in vitro assays to investigate the potential of this compound as an anti-cancer agent. The following protocols are designed to assess its cytotoxicity, effects on cell proliferation, and its mechanism of action, specifically focusing on the induction of apoptosis and cell cycle arrest.

Hypothesized Mechanism of Action

Based on the activity of structurally related urea derivatives, it is hypothesized that this compound may exert anti-cancer effects by inducing cell cycle arrest and promoting apoptosis.[1][4] Chlorinated compounds can be chemically reactive and may interact with cellular macromolecules, including proteins and DNA, leading to cellular stress and the activation of cell death pathways.[5][6] The proposed workflow will systematically test this hypothesis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10] It measures the metabolic activity of cells, which is an indicator of the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7] The intensity of the purple color is directly proportional to the number of viable cells. This assay is a primary screening tool to determine the cytotoxic potential of a compound and to calculate its half-maximal inhibitory concentration (IC50).[11][12][13][14]

Protocol
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[13][14]

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM)
MCF-7 24 85.2
48 52.1
72 28.9
A549 24 98.7
48 65.4
72 35.6
HeLa 24 75.3
48 48.9

| | 72 | 22.1 |

Apoptosis Detection (Annexin V-FITC/PI Staining)

Application Note

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Gate the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Control 95.1 ± 2.3 2.5 ± 0.8 2.4 ± 0.5
This compound (25 µM) 60.3 ± 4.1 25.8 ± 3.2 13.9 ± 2.1
This compound (50 µM) 35.7 ± 3.8 45.1 ± 4.5 19.2 ± 2.9

| this compound (100 µM) | 15.2 ± 2.5 | 58.9 ± 5.1 | 25.9 ± 3.3 |

Cell Cycle Analysis (Propidium Iodide Staining)

Application Note

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19][22] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry. This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Protocol
  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation and Staining:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is measured by detecting the PI fluorescence in the FL2 channel.

    • Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48h treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control 55.4 ± 3.1 30.2 ± 2.5 14.4 ± 1.9
This compound (25 µM) 68.9 ± 4.5 15.7 ± 2.1 15.4 ± 2.3
This compound (50 µM) 75.1 ± 5.2 8.3 ± 1.5 16.6 ± 2.8

| this compound (100 µM) | 45.3 ± 3.9 | 10.1 ± 1.8 | 44.6 ± 4.2 |

Western Blot Analysis of Apoptosis-Related Proteins

Application Note

Western blotting is used to detect and quantify specific proteins in a sample.[18][23][24][25] To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key apoptosis-related proteins can be analyzed. This includes proteins from the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and executioner caspase-3). An increase in the Bax/Bcl-2 ratio and the cleavage of caspases are hallmarks of apoptosis.[24]

Protocol
  • Protein Extraction:

    • Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Table 4: Relative Protein Expression of Apoptosis Markers in HeLa Cells Treated with this compound (48h)

Treatment Bax/Bcl-2 Ratio (Fold Change) Cleaved Caspase-9 (Fold Change) Cleaved Caspase-3 (Fold Change)
Control 1.0 1.0 1.0
This compound (50 µM) 3.2 4.5 5.1

| this compound (100 µM) | 5.8 | 7.9 | 8.3 |

Quantitative PCR (qPCR) Analysis of Cell Cycle-Related Genes

Application Note

Quantitative PCR (qPCR) is a sensitive technique to measure the expression levels of specific genes.[26][27][28][29] To further investigate the mechanism of this compound-induced cell cycle arrest, the mRNA levels of key cell cycle regulatory genes, such as p21, Cyclin B1, and CDK1, can be quantified. An upregulation of cell cycle inhibitors (e.g., p21) or downregulation of cell cycle promoters (e.g., Cyclin B1, CDK1) can confirm the cell cycle arrest observed in the flow cytometry analysis.

Protocol
  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for p21, Cyclin B1, CDK1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.[28]

    • Normalize the expression of the target genes to the housekeeping gene.

Data Presentation

Table 5: Relative mRNA Expression of Cell Cycle Regulators in HeLa Cells Treated with this compound (48h)

Treatment p21 (Fold Change) Cyclin B1 (Fold Change) CDK1 (Fold Change)
Control 1.0 1.0 1.0
This compound (50 µM) 4.2 0.4 0.5

| this compound (100 µM) | 7.8 | 0.2 | 0.3 |

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound DNA_Damage DNA Damage/ Cellular Stress This compound->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation Bax_up Bax Upregulation p53_activation->Bax_up Bcl2_down Bcl-2 Downregulation p53_activation->Bcl2_down G2M_Arrest G2/M Arrest p21_upregulation->G2M_Arrest Mito_Pathway Mitochondrial Permeability Increase Bax_up->Mito_Pathway Bcl2_down->Mito_Pathway Casp9_activation Caspase-9 Activation Mito_Pathway->Casp9_activation Casp3_activation Caspase-3 Activation Casp9_activation->Casp3_activation Apoptosis Apoptosis Casp3_activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G start Start: Novel Compound (this compound) cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis_assay 2. Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay 3. Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay mechanistic_studies 4. Mechanistic Studies apoptosis_assay->mechanistic_studies cell_cycle_assay->mechanistic_studies western_blot Western Blot (Apoptosis Proteins) mechanistic_studies->western_blot qpcr qPCR (Cell Cycle Genes) mechanistic_studies->qpcr end End: Efficacy Profile western_blot->end qpcr->end

Caption: Experimental workflow for evaluating this compound efficacy.

Caption: Logical diagram for decision-making based on assay results.

References

Application Notes and Protocols for Studying the Metabolic Fate of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloralurea is a veterinary feed additive utilized in ruminants to inhibit methane (B114726) production and act as a growth stimulant.[1] Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential environmental impact. These application notes provide a comprehensive overview of the techniques and protocols for studying the biotransformation of this compound. Due to the limited publicly available data on the metabolism of this compound, this document outlines proposed strategies based on established methods for studying urea-based and chlorinated compounds.

Proposed Metabolic Pathways of this compound

The metabolic pathways of this compound are likely to involve two main routes: the hydrolysis of the urea (B33335) moiety and the metabolism of the dichloroacetaldehyde (B1201461) precursors.

  • Urea Moiety Metabolism: In ruminants, the urea component is expected to be rapidly hydrolyzed by microbial urease in the rumen to ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[2][3] The ammonia can then be utilized by rumen microbes for the synthesis of microbial proteins, which are subsequently digested by the host animal.[2][3]

  • Dichloroacetaldehyde Moiety Metabolism: The chlorinated portion of the molecule is anticipated to undergo more complex biotransformation. Potential pathways include:

    • Reduction: The aldehyde groups may be reduced to alcohols.

    • Oxidation: The aldehyde groups may be oxidized to carboxylic acids.

    • Dechlorination: The chlorine atoms may be removed, a common metabolic pathway for chlorinated compounds.[4][5]

    • Conjugation: The parent compound or its metabolites may be conjugated with endogenous molecules like glutathione, glucuronic acid, or sulfate (B86663) to facilitate excretion.[4][6]

Dicloralurea_Metabolism This compound This compound Urea Urea This compound->Urea Hydrolysis Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Hydrolysis Ammonia Ammonia (NH₃) Urea->Ammonia Urealysis (Microbial Urease) CO2 Carbon Dioxide (CO₂) Urea->CO2 Urealysis (Microbial Urease) Dichloroethanol Dichloroethanol Dichloroacetaldehyde->Dichloroethanol Reduction Dichloroacetic_acid Dichloroacetic Acid Dichloroacetaldehyde->Dichloroacetic_acid Oxidation Dechlorinated_metabolites Dechlorinated Metabolites Dichloroacetaldehyde->Dechlorinated_metabolites Dechlorination Microbial_Protein Microbial Protein Ammonia->Microbial_Protein Microbial Synthesis Conjugates Conjugates (Glutathione, Glucuronide, Sulfate) Dichloroethanol->Conjugates Phase II Metabolism Dichloroacetic_acid->Dechlorinated_metabolites Dechlorinated_metabolites->Conjugates Phase II Metabolism Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Proposed metabolic pathways of this compound in ruminants.

Experimental Protocols

In Vitro Rumen Fluid Incubation

This protocol simulates the ruminal environment to study the initial breakdown of this compound by rumen microorganisms.

Objective: To determine the rate and extent of this compound degradation in the rumen and identify primary metabolites.

Materials:

  • Rumen fluid collected from a cannulated ruminant.

  • Anaerobic buffer solution.

  • This compound (analytical standard).

  • Incubation flasks.

  • Shaking water bath at 39°C.

  • CO₂ gas supply.

  • Analytical instruments (HPLC, LC-MS/MS).

Protocol:

  • Prepare an anaerobic buffer solution and warm it to 39°C.

  • Strain fresh rumen fluid through several layers of cheesecloth into a pre-warmed, insulated flask.

  • Dispense the buffered rumen fluid into incubation flasks under a continuous stream of CO₂ to maintain anaerobic conditions.

  • Add a known concentration of this compound to the flasks. Include control flasks without this compound.

  • Seal the flasks and place them in a shaking water bath at 39°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Stop the microbial activity in the collected samples (e.g., by adding a quenching agent or by rapid freezing).

  • Centrifuge the samples to pellet solid material and collect the supernatant for analysis.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS/MS.

In Vitro Hepatocyte and Liver Microsome Assays

These assays are used to investigate the hepatic metabolism of this compound and its metabolites that are absorbed from the rumen.

Objective: To identify hepatic metabolites and characterize the enzymes involved in the biotransformation of this compound.

Materials:

  • Cryopreserved hepatocytes or liver microsomes from the target species (e.g., bovine).

  • Incubation medium (e.g., Williams' Medium E for hepatocytes, phosphate (B84403) buffer for microsomes).

  • NADPH regenerating system (for microsomes).

  • This compound.

  • Incubator (37°C).

  • Analytical instruments (LC-MS/MS).

Protocol for Hepatocyte Assay:

  • Thaw and plate cryopreserved hepatocytes in appropriate culture plates.

  • Allow the cells to attach and recover.

  • Replace the medium with fresh medium containing a known concentration of this compound.

  • Incubate the plates at 37°C in a humidified incubator.

  • Collect samples of the medium and cell lysates at various time points.

  • Analyze the samples for the parent compound and metabolites by LC-MS/MS.

Protocol for Liver Microsome Assay:

  • Prepare an incubation mixture containing liver microsomes, phosphate buffer, and an NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding this compound.

  • Incubate for a specific time period.

  • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

In Vivo Animal Studies

In vivo studies provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine the pharmacokinetic profile of this compound and identify all major metabolites in a living organism.

Materials:

  • Test animals (e.g., cattle, sheep).

  • Radiolabeled ([¹⁴C] or [³H]) this compound (optional but highly recommended for mass balance studies).

  • Metabolism cages for separate collection of urine and feces.

  • Blood collection supplies.

  • Analytical instruments (scintillation counter, LC-MS/MS).

Protocol:

  • Administer a known dose of this compound (radiolabeled or non-radiolabeled) to the animals.

  • Collect blood samples at predetermined time points.

  • Collect urine and feces over a specified period (e.g., 7 days or until radioactivity is negligible).

  • Process blood samples to obtain plasma or serum.

  • Homogenize fecal samples.

  • If using a radiolabeled compound, measure the total radioactivity in all collected samples to determine mass balance.

  • Extract and analyze plasma, urine, and fecal samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Data Presentation

Quantitative data from these experiments should be summarized in tables for easy comparison.

Table 1: Example of In Vitro Rumen Fluid Disappearance of this compound

Time (hours)This compound Concentration (µg/mL)% Remaining
010.0100
27.575
44.242
81.111
12<0.1<1
24Not Detected0

Table 2: Example of Metabolite Formation in Bovine Hepatocytes

MetaboliteFormation Rate (pmol/min/10⁶ cells)
Dichloroethanol15.2 ± 2.1
Dichloroacetic Acid8.9 ± 1.5
Dechlorinated Metabolite 15.4 ± 0.9
Glutathione Conjugate22.7 ± 3.5

Visualization of Experimental Workflows

In_Vitro_Rumen_Incubation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rumen_Fluid Collect Rumen Fluid Mix Mix Rumen Fluid, Buffer, and this compound Rumen_Fluid->Mix Buffer Prepare Anaerobic Buffer Buffer->Mix Dicloralurea_Prep Prepare this compound Solution Dicloralurea_Prep->Mix Incubate Incubate at 39°C Mix->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Caption: Workflow for in vitro rumen fluid incubation.

In_Vivo_ADME_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dose Administer this compound to Animals Blood Collect Blood Samples Dose->Blood Urine_Feces Collect Urine and Feces Dose->Urine_Feces Plasma Process Blood to Plasma Blood->Plasma Homogenize Homogenize Feces Urine_Feces->Homogenize Radioactivity Measure Radioactivity (if applicable) Urine_Feces->Radioactivity LCMS Analyze by LC-MS/MS Urine_Feces->LCMS Plasma->Radioactivity Plasma->LCMS Homogenize->Radioactivity Homogenize->LCMS

References

Application Notes & Protocols: Incorporating Dicloralurea into Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloralurea is a veterinary feed additive known to act as a growth stimulant and inhibit methane (B114726) production in ruminant animals.[1] The development of controlled-release formulations for this compound offers the potential to improve its efficacy by maintaining consistent therapeutic levels over an extended period, reducing dosing frequency, and minimizing potential side effects.[2][3][4][5] These application notes provide a comprehensive guide to the principles, formulation strategies, and analytical protocols for incorporating this compound into various controlled-release dosage forms.

Physicochemical Properties of this compound and Formulation Considerations

While specific data for this compound is not extensively available, its structural similarity to urea (B33335) suggests certain physicochemical properties that are critical for formulation design.[6]

  • Solubility: Urea is highly soluble in water.[6] It is anticipated that this compound will also exhibit aqueous solubility, which needs to be quantified at different pH values to select the appropriate release-controlling mechanism.

  • Stability: Urea can degrade in aqueous solutions and at elevated temperatures.[6] The stability of this compound under various pH, temperature, and humidity conditions must be assessed to ensure the integrity of the final product.

  • Particle Size and Flow: The particle size distribution, morphology, and flow properties of the this compound powder will influence the uniformity of blending and the physical properties of the final dosage form.

Controlled-Release Formulation Strategies for this compound

The selection of a suitable controlled-release strategy will depend on the desired release profile and the intended application. The two primary systems applicable to a soluble compound like this compound are matrix and reservoir systems.[7][8]

Matrix Systems

In a matrix system, this compound is uniformly dispersed within a polymer matrix that controls the rate of drug release.[7][9]

  • Hydrophilic Matrix Systems: These systems utilize hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC), or Xanthan Gum.[10] Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer through which the drug diffuses. The release rate is governed by both drug diffusion and matrix erosion.

  • Hydrophobic Matrix Systems: Insoluble polymers like Ethylcellulose or Carnauba wax are used to form a rigid, non-erodible matrix.[10][11] The drug is released by diffusion through a network of pores and channels within the matrix.

Reservoir Systems (Coated Formulations)

In a reservoir system, a core containing this compound is coated with a release-controlling polymer membrane.[5][12]

  • Diffusion-Controlled Reservoir Systems: The core is coated with a water-insoluble polymer. Drug release is controlled by diffusion through the polymer membrane. The release rate can be modulated by adjusting the thickness and permeability of the coating.

  • Osmotic-Controlled Reservoir Systems: These systems utilize a semi-permeable membrane and an osmotic agent in the core. Water ingress generates osmotic pressure that forces the drug out through a small, laser-drilled orifice at a constant rate.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Hydrophilic Matrix Tablets by Direct Compression

This protocol describes the preparation of a simple and scalable controlled-release formulation.

Materials and Equipment:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Microcrystalline Cellulose (MCC PH101)

  • Magnesium Stearate

  • Fumed Silica (Aerosil® 200)

  • V-blender

  • Tablet press with appropriate tooling

  • Hardness tester, friabilator, and thickness gauge

Procedure:

  • Milling and Sieving: Mill this compound and HPMC separately to achieve a uniform particle size. Pass all ingredients through a #60 mesh sieve.

  • Blending:

    • Geometrically mix this compound and HPMC in a V-blender for 15 minutes.

    • Add Microcrystalline Cellulose and blend for another 10 minutes.

    • Add Fumed Silica and blend for 5 minutes.

    • Finally, add Magnesium Stearate and blend for 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

  • Characterization: Evaluate the tablets for weight variation, hardness, thickness, and friability.

Protocol 2: Characterization of In Vitro Drug Release (Dissolution Testing)

This protocol is essential for assessing the performance of the controlled-release formulation.

Materials and Equipment:

  • USP Dissolution Apparatus II (Paddle type)

  • UV-Vis Spectrophotometer or HPLC system

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate (B84403) buffer)

  • Syringes and filters

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with the specified medium at 37 ± 0.5 °C and a paddle speed of 50 RPM.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (see Section 5).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is crucial for formulation development and quality control. Methods for urea analysis can be adapted.[13][14]

  • Colorimetric Method: A colorimetric method involving derivatization with p-dimethylaminobenzaldehyde can be used for routine analysis.[13] This method is simple, rapid, and suitable for high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity. A reversed-phase C18 column can be used with a mobile phase of water or a buffer, as urea and its derivatives are highly polar.[14] Detection can be performed using a UV detector.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC-densitometry provides another option for quantification and can be more sensitive than colorimetric methods.[13]

Data Presentation

Quantitative data from formulation development should be summarized for clear comparison.

Table 1: Example Formulation Compositions for this compound Matrix Tablets

Formulation CodeThis compound (%)HPMC K100M (%)MCC PH101 (%)Magnesium Stearate (%)
F13020491
F23030391
F33040291

Table 2: Example In Vitro Release Data Summary

Formulation CodeTime to 50% Release (t50%) (hours)Release Rate Constant (k)Release Exponent (n)
F16.20.150.55
F29.80.100.62
F314.50.070.68

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Analysis api This compound (API) blending Blending api->blending excipients Excipients (e.g., HPMC, MCC) excipients->blending compression Tabletting blending->compression coating Coating (Reservoir Systems) compression->coating formulation Finished Product (Tablet/Capsule) compression->formulation coating->formulation physical_testing Physical Tests (Hardness, Friability) formulation->physical_testing dissolution In Vitro Dissolution Testing formulation->dissolution analytical Analytical Method (HPLC/UV-Vis) dissolution->analytical data_analysis Data Analysis (Release Kinetics) analytical->data_analysis

Caption: Experimental workflow for developing and characterizing controlled-release this compound formulations.

Drug Release Mechanisms Diagram

release_mechanisms cluster_matrix Matrix System cluster_reservoir Reservoir System start_matrix Tablet in Aqueous Medium hydration Polymer Hydration & Swelling start_matrix->hydration diffusion Drug Diffusion through Gel Layer hydration->diffusion erosion Matrix Erosion hydration->erosion release_matrix Drug Release diffusion->release_matrix erosion->release_matrix start_reservoir Coated Tablet in Aqueous Medium penetration Water Penetration through Membrane start_reservoir->penetration dissolution Drug Dissolution Inside Core penetration->dissolution diffusion_out Drug Diffusion through Membrane dissolution->diffusion_out release_reservoir Drug Release diffusion_out->release_reservoir

Caption: Key mechanisms of drug release from matrix and reservoir controlled-release systems.

References

Application Notes and Protocols for Screening Dicloralurea in Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloralurea is a compound known for its application as a veterinary food additive that acts as a growth stimulant and inhibits methane (B114726) production in ruminants.[1][2][3][4] While its primary application has been in the veterinary field, the structural characteristics of urea-based compounds make them a significant class in drug discovery, with many derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[5][6][7][8][9][10] The urea (B33335) moiety is a privileged scaffold in drug design due to its ability to form stable hydrogen bonds with biological targets.[6][9] This document provides a comprehensive guide to the high-throughput and secondary screening of this compound and its derivatives to identify novel therapeutic applications. These protocols are based on established methodologies for screening small molecules and urea-based compounds in drug discovery.[5][6]

Screening Strategies for this compound

A multi-faceted approach is recommended for the comprehensive screening of this compound and its analogue libraries. This includes high-throughput screening (HTS) for initial hit identification, followed by secondary assays to confirm activity and elucidate the mechanism of action. Virtual screening can also be employed to explore a wider chemical space and prioritize compounds for synthesis and testing.[11][12][13][]

High-Throughput Screening (HTS)

HTS allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target.[15][16] For this compound, both biochemical and cell-based HTS assays can be developed depending on the hypothesized target.

2.1.1. Experimental Protocol: Biochemical HTS for a Hypothetical Kinase Target

This protocol describes a generic HTS assay to screen for inhibitors of a hypothetical kinase. Many urea derivatives are known to be kinase inhibitors.[5]

  • Materials:

    • This compound compound library dissolved in DMSO

    • Recombinant kinase

    • Kinase substrate (e.g., a peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Automated liquid handling system

    • Plate reader (luminometer)

  • Protocol:

    • Using an automated liquid handler, dispense 50 nL of the this compound compounds from the library into the wells of a 384-well plate.

    • Add 5 µL of the recombinant kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the kinase activity by adding 10 µL of the detection reagent.

    • Incubate for 40 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

2.1.2. HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library (this compound Analogues) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing Assay_Plates->Dispensing Reagents Reagent Preparation (Enzyme, Substrate, ATP) Reagents->Assay_Plates Addition Reagent Addition Dispensing->Addition Incubation Incubation Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for this compound.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target.[12] This can be particularly useful for expanding the chemical diversity around the this compound scaffold.[11] VS can be broadly categorized into structure-based and ligand-based methods.[12][13]

2.2.1. Virtual Screening Workflow

  • Target Selection and Preparation: A 3D structure of the target protein is obtained from a database (e.g., PDB) or through homology modeling.

  • Compound Library Preparation: A virtual library of this compound analogues is generated or obtained.

  • Docking and Scoring: The compounds are docked into the binding site of the target protein, and a scoring function is used to estimate the binding affinity.[]

  • Hit Selection and Filtering: The top-scoring compounds are selected for further analysis and filtering based on drug-like properties.

2.2.2. Virtual Screening Workflow Diagram

Virtual_Screening_Workflow Target_Selection Target Selection & 3D Structure Docking Molecular Docking Target_Selection->Docking Library_Preparation Virtual Compound Library (this compound Analogues) Library_Preparation->Docking Scoring Scoring & Ranking Docking->Scoring Filtering ADMET Filtering Scoring->Filtering Hit_Selection Hit Selection for Experimental Testing Filtering->Hit_Selection

Caption: Virtual screening workflow for this compound analogues.

Secondary Assays and Hit Confirmation

Hits identified from the primary HTS should be subjected to a battery of secondary assays to confirm their activity, determine their potency, and investigate their mechanism of action.

Biophysical Assays

Biophysical assays provide detailed information on the direct binding of a compound to its target, including binding affinity, kinetics, and thermodynamics.[17][18][19][]

3.1.1. Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized target protein.

  • Materials:

    • SPR instrument

    • Sensor chip (e.g., CM5)

    • Immobilization buffer

    • Running buffer

    • Purified target protein

    • This compound and its analogues

  • Protocol:

    • Immobilize the target protein onto the sensor chip surface.

    • Prepare a series of concentrations of the this compound compound in the running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time.

    • After each injection, regenerate the sensor surface to remove the bound compound.

    • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Biochemical Assays for Potency Determination

Biochemical assays are essential for determining the potency of the confirmed hits, typically by generating a dose-response curve to calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).[21][22]

3.2.1. Experimental Protocol: Enzyme Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the activity of a specific enzyme.[21]

  • Materials:

    • Purified enzyme

    • Substrate

    • This compound compounds at various concentrations

    • Assay buffer

    • 96-well plate

    • Plate reader (spectrophotometer or fluorometer)

  • Protocol:

    • Add a fixed amount of the enzyme to each well of a 96-well plate.

    • Add varying concentrations of the this compound compound to the wells.

    • Pre-incubate the enzyme and compound for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a plate reader.

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison.

Compound IDHTS % Inhibition @ 10 µMIC50 (µM)KD (µM) [SPR]
This compound12.5> 100Not Determined
Analogue 185.22.11.5
Analogue 278.95.84.2
Analogue 345.625.320.7
Analogue 492.10.90.5

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound analogue acting as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector Effector Protein Kinase_B->Effector Activates Transcription_Factor Transcription Factor Effector->Transcription_Factor Translocates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Dicloralurea_Analogue This compound Analogue Dicloralurea_Analogue->Kinase_B Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

common issues with Dicloralurea solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloralurea

Welcome to the technical support center for Dichloralurea. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: Why is my Dichloralurea not dissolving in aqueous solutions?

A1: Dichloralurea has a very low intrinsic solubility in water. One source reports its water solubility to be as low as 0.0074 mg/L.[1] This poor solubility is attributed to its molecular structure, which, despite having hydrogen bond donors and acceptors, also possesses two bulky, hydrophobic trichloromethyl groups that hinder effective solvation by water molecules.

Q2: My Dichloralurea is precipitating out of solution during my experiment. What are the likely causes and solutions?

A2: Precipitation can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution that is not stable over time.

  • Temperature Fluctuation: The solubility of Dichloralurea, like most compounds, is temperature-dependent. A decrease in temperature can cause it to crash out of solution.

  • Change in Solvent Composition: If you are adding the Dichloralurea stock (dissolved in an organic solvent) to an aqueous buffer, the drastic change in solvent polarity can cause immediate precipitation.

To solve this, consider using a co-solvent system, reducing the final concentration, or preparing a solid dispersion to improve aqueous dispersibility.[2]

Q3: What are the best organic solvents to dissolve Dichloralurea?

A3: While specific data is limited, compounds with similar structures (substituted ureas) are typically soluble in polar aprotic solvents.[3] We recommend starting with solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution, which can then be diluted into your experimental medium. Always check for solvent compatibility with your specific assay.

Q4: How does pH impact the solubility of Dichloralurea?

A4: The Dichloralurea molecule contains N-H and O-H groups, but it does not have strongly acidic or basic centers that can be easily ionized by changing the pH. Therefore, pH adjustment is not expected to be a highly effective method for significantly increasing its solubility.[4][5] However, extreme pH values could potentially lead to hydrolysis of the molecule, so it is crucial to maintain a pH that ensures the compound's stability.

Q5: Can I use surfactants or cyclodextrins to improve solubility?

A5: Yes, these are viable advanced methods.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate the hydrophobic Dichloralurea molecule, increasing its apparent solubility in aqueous media.[6]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[6][7] This can be a highly effective technique for improving aqueous solubility.

Data Presentation: Solubility Profile

Due to the limited publicly available data on Dichloralurea, this table provides a combination of reported values and estimated solubilities in common lab solvents based on its chemical structure. Researchers should determine the precise solubility experimentally for their specific conditions.

PropertyValueNotes
Water Solubility 0.0074 mg/L (at 20°C, pH 7)[1]Extremely low aqueous solubility. This is a primary challenge in formulation and experimentation.
DMSO Estimated: SolubleA common solvent for creating high-concentration stock solutions of poorly soluble compounds.
DMF Estimated: SolubleSimilar to DMSO, a good choice for initial dissolution.
Ethanol (B145695) Estimated: Slightly SolubleMay require heating or a larger volume of solvent. Can be used as a co-solvent in aqueous mixtures.[8]
Methanol Estimated: Slightly SolubleSimilar properties to ethanol for dissolving urea-based compounds.[8]
Acetone Estimated: Sparingly SolubleLower polarity may limit its effectiveness compared to DMSO or DMF.
Hexane / Chloroform Estimated: InsolubleNon-polar solvents are unlikely to be effective due to the polar urea (B33335) and hydroxyl groups in the Dichloralurea structure.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol describes a method to identify an effective co-solvent system for Dichloralurea in an aqueous buffer.

  • Stock Solution Preparation: Dissolve Dichloralurea in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Co-solvent Screening: Prepare a series of test solutions in microcentrifuge tubes. To each tube, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Titration: Add increasing percentages of the co-solvent (e.g., DMSO, ethanol, PEG 400) to the tubes, creating final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Compound Addition: Spike each co-solvent/buffer mixture with your Dichloralurea stock solution to achieve the desired final concentration.

  • Observation & Equilibration: Vortex each tube vigorously for 1 minute. Allow the solutions to equilibrate at a constant temperature for 1-2 hours.

  • Analysis: Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes and measure the concentration of Dichloralurea in the supernatant using a suitable analytical method (e.g., HPLC-UV). The highest concentration in a clear solution indicates the optimal co-solvent condition.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method to determine the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

  • Preparation: Add an excess amount of Dichloralurea solid to several sealed vials containing the solvent of interest (e.g., water, buffer, co-solvent mixture). "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.[2]

  • Sample Collection: After equilibration, let the vials stand to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of Dichloralurea using a validated analytical method like HPLC-UV or LC-MS.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Workflow for Dichloralurea Solubility

The following diagram outlines a logical workflow for addressing solubility issues with Dichloralurea.

G start Start: Dichloralurea Fails to Dissolve check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce final concentration check_conc->reduce_conc Yes try_organic Is an organic solvent permissible in the assay? check_conc->try_organic No end_soluble Success: Compound is Soluble reduce_conc->end_soluble use_dmso Action: Use minimal DMSO/DMF as a co-solvent (<1% v/v) try_organic->use_dmso Yes adv_methods Need for Advanced Formulation try_organic->adv_methods No check_precip Does it precipitate upon dilution in aqueous buffer? use_dmso->check_precip end_insoluble Problem Persists: Consult Formulation Specialist use_dmso->end_insoluble check_precip->adv_methods Yes check_precip->end_soluble No solid_disp Option 1: Prepare Solid Dispersion (e.g., with PVP, PEG) adv_methods->solid_disp complexation Option 2: Use Cyclodextrin Complexation adv_methods->complexation surfactant Option 3: Formulate with Surfactants adv_methods->surfactant solid_disp->end_soluble complexation->end_soluble surfactant->end_soluble

Caption: A step-by-step workflow for troubleshooting Dichloralurea solubility.

Molecular Factors Affecting Dichloralurea Solubility

This diagram illustrates the key chemical features of Dichloralurea that contribute to its poor aqueous solubility.

G cluster_molecule Dichloralurea Structure mol Cl Cl |/ Cl--C--CH--NH--C--NH--CH--C--Cl /|  |      ||     |  /|Cl Cl OH     O      OH Cl Cl h_bond Hydrogen Bond Donors/Acceptors (Promotes solubility) p1 h_bond->p1 p2 h_bond->p2 p5 h_bond->p5 hydrophobic Bulky, Hydrophobic Trichloromethyl Groups (Hinders solubility) p3 hydrophobic->p3 p4 hydrophobic->p4 water Water Molecule (H2O) water->h_bond Interacts with water->hydrophobic Repelled by

Caption: Molecular features governing Dichloralurea's low water solubility.

References

Technical Support Center: Optimizing Dicloralurea Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dicloralurea is primarily documented as a veterinary food additive. Comprehensive pharmacological data for its use in in vivo research, particularly concerning its mechanism of action and specific signaling pathways in mammalian systems, is limited. The following guide provides general principles and hypothetical scenarios for optimizing the in vivo concentration of a novel or poorly characterized compound, using this compound as an illustrative example. Researchers should adapt these guidelines based on their own in vitro and preliminary in vivo findings.

Frequently Asked Questions (FAQs)

Q1: Where should I begin to determine the optimal in vivo concentration for this compound?

A1: For a compound with limited in vivo data like this compound, the first step is to conduct a dose-range finding (DRF) study.[1][2][3] The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, and the Minimum Effective Dose (MED), the lowest dose that produces the desired biological effect.[1] This preliminary study will establish a therapeutic window to guide dose selection for subsequent efficacy studies.[1]

Q2: How do I select the starting dose for my DRF study?

A2: The starting dose for a DRF study should be based on in vitro data, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A common practice is to start with a dose that is a fraction of the in vitro effective concentration, and gradually escalate the dose in subsequent animal cohorts.[3] If available, toxicological data from related compounds can also inform the starting dose. A conservative approach is crucial to minimize the risk of adverse effects in the initial animal groups.

Q3: What are the key parameters to monitor during a DRF study?

A3: During a DRF study, it is essential to monitor for both signs of toxicity and preliminary indicators of efficacy.

Toxicity Monitoring:

  • Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and any signs of pain or distress.

  • Body Weight: Measure body weight daily. A significant weight loss (typically >15-20%) is a key indicator of toxicity.[4]

  • Food and Water Intake: Monitor for any significant changes.

  • Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function (e.g., liver and kidney).

  • Gross Pathology: Perform a necropsy at the end of the study to examine organs for any visible abnormalities.

Efficacy Monitoring:

  • This will depend on the specific research question and the hypothesized therapeutic effect of this compound. It may involve measuring biomarkers, assessing physiological parameters, or using a relevant disease model.

Q4: My in vivo results are inconsistent. What are the common causes of variability?

A4: In vivo experiments can be prone to variability. Common causes include:

  • Animal-related factors: Age, sex, genetic background, and health status of the animals can all contribute to variability.

  • Experimental technique: Inconsistent dosing, sampling, or surgical procedures can introduce significant errors.

  • Environmental factors: Changes in housing conditions, diet, or light-dark cycles can affect experimental outcomes.

  • Compound formulation: Poor solubility or stability of the dosing solution can lead to inconsistent drug exposure.

To minimize variability, it is important to standardize all experimental procedures, use animals from a reputable supplier, and ensure that the compound is properly formulated.[5][6]

Troubleshooting Guide

Problem 1: High mortality or severe toxicity observed even at the lowest doses in the DRF study.

  • Possible Cause: The starting dose was too high, or the compound has a very narrow therapeutic window. It's also possible the vehicle used for administration is causing toxicity.

  • Troubleshooting Steps:

    • Re-evaluate in vitro data: Double-check the EC50/IC50 values and the calculations used to determine the starting dose.

    • Conduct a vehicle toxicity study: Administer the vehicle alone to a group of animals to rule out any vehicle-induced toxicity.

    • Lower the starting dose significantly: Start with a dose that is 10- to 100-fold lower than the initial starting dose and use a slower dose escalation scheme.

    • Consider a different route of administration: If oral administration is leading to high first-pass metabolism and toxic metabolites, consider parenteral routes.

Problem 2: No observable efficacy, even at the MTD.

  • Possible Cause: The compound may not be effective in the chosen animal model, the dosing regimen may be suboptimal, or the compound may have poor bioavailability.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) study: A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7][8] This will reveal if the compound is reaching the target tissue at sufficient concentrations.

    • Optimize the dosing regimen: Based on the PK data, adjust the dosing frequency and duration to maintain the target concentration in the plasma or target tissue.

    • Re-evaluate the animal model: Ensure that the chosen animal model is appropriate for the disease being studied and that the target of this compound (if known) is expressed and functional in that model.

    • Consider formulation optimization: If bioavailability is low, reformulation strategies may be necessary to improve solubility and absorption.[9]

Problem 3: Unexpected or off-target effects are observed.

  • Possible Cause: this compound may have multiple biological targets or may be metabolized into active compounds with different effects.

  • Troubleshooting Steps:

    • Conduct a broad in vitro screen: Test this compound against a panel of receptors, enzymes, and ion channels to identify potential off-target activities.

    • Metabolite identification studies: Analyze plasma and tissue samples to identify any major metabolites of this compound and assess their biological activity.

    • Elucidate the signaling pathway: If a consistent off-target effect is observed, it may provide clues to the compound's mechanism of action. Further studies, such as gene expression analysis or phosphoproteomics, can help to identify the signaling pathways involved.[10][11]

Data Presentation

Table 1: Hypothetical Dose-Range Finding (DRF) Study Data for this compound in Mice

Dose Group (mg/kg, p.o.)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5.2Normal
1050/5+4.8Normal
3050/5+2.1Mild sedation within 1h of dosing
10051/5-8.5Hunched posture, ruffled fur, significant sedation
30054/5-18.2Severe lethargy, ataxia, mortality within 24h

Based on this hypothetical data, the MTD for a single oral dose of this compound in mice would be estimated to be around 30-100 mg/kg.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single 30 mg/kg Oral Dose

ParameterValueUnit
Cmax (Maximum Plasma Concentration)2.5µg/mL
Tmax (Time to Cmax)1.0hour
AUC (Area Under the Curve)10.2µg*h/mL
t1/2 (Half-life)3.5hours
Bioavailability45%

This hypothetical PK data suggests moderate oral bioavailability and a relatively short half-life, which would inform the design of the dosing regimen for efficacy studies.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex).

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Prepare serial dilutions to achieve the desired final concentrations.

  • Dose Administration: Administer a single dose of this compound or vehicle to each animal via the intended route of administration (e.g., oral gavage).

  • Monitoring:

    • Record clinical observations at 1, 4, 24, and 48 hours post-dose, and then daily for 14 days.

    • Measure body weight daily.

    • Monitor food and water consumption daily.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect blood for clinical pathology if required.

  • Data Analysis: Analyze the data to determine the MTD.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

  • Animal Model: Use cannulated animals (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of this compound at a dose below the MTD via the intended route (e.g., oral gavage) and also via intravenous (IV) injection to a separate group of animals to determine bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies cluster_moa Mechanism of Action (MoA) in_vitro In Vitro Studies (EC50/IC50) drf Dose-Range Finding (DRF) Study (Determine MTD) in_vitro->drf Inform Starting Dose pk Pharmacokinetic (PK) Study (ADME Profile) drf->pk Select Dose for PK toxicity Toxicology Studies (Safety Profile) drf->toxicity Inform Dose Selection efficacy In Vivo Efficacy Study (Disease Model) pk->efficacy Optimize Dosing Regimen toxicity->efficacy Define Safety Margin pd Pharmacodynamic (PD) Study (Biomarker Analysis) efficacy->pd pathway Signaling Pathway Elucidation pd->pathway

Caption: A generalized workflow for in vivo studies of a novel compound.

hypothetical_signaling_pathway cluster_cell Target Cell This compound This compound receptor Unknown Receptor This compound->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates gene Target Gene Expression tf->gene Regulates response Cellular Response gene->response

Caption: A hypothetical signaling pathway for this compound.

References

troubleshooting guide for Dicloralurea synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorourea Synthesis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorourea and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dichlorourea, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my 1,3-dichlorourea synthesis consistently low?

Answer: Low yields in 1,3-dichlorourea synthesis can stem from several factors. Here are the most common causes and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to product decomposition.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of urea (B33335) to the chlorinating agent is a frequent cause of low yields. Ensure precise measurement and consider a slight excess of the chlorinating agent.

  • Moisture Contamination: The presence of water can consume the chlorinating agent and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Impurities in Starting Materials: Impurities in the urea or the chlorinating agent can interfere with the reaction. Use reagents of high purity.

Question: My final product is discolored and appears impure. What could be the cause?

Answer: Discoloration often indicates the presence of byproducts or degradation of the desired product. Consider the following:

  • Side Reactions: Over-chlorination or reactions with impurities can lead to colored byproducts. Careful control of the reaction temperature and stoichiometry is crucial.

  • Product Decomposition: Dichlorourea derivatives can be unstable, especially at elevated temperatures or in the presence of light. Store the product in a cool, dark place.

  • Inefficient Purification: The purification method may not be effectively removing all impurities. Consider recrystallization from a different solvent system or employing column chromatography.

Question: The reaction is proceeding too slowly or not at all. How can I initiate or speed up the reaction?

Answer: A stalled or sluggish reaction can often be resolved by addressing these points:

  • Inadequate Activation: The chlorinating agent may require activation. For instance, when using systems like NCS/DMF, ensuring the formation of the Vilsmeier reagent is key.

  • Low Temperature: While high temperatures can cause decomposition, a reaction temperature that is too low can significantly slow down the reaction rate. Gradually increase the temperature while monitoring the reaction progress.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the contact between reactants. Ensure vigorous and consistent agitation throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for the synthesis of 1,3-dichloroureas?

A1: Common chlorinating agents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and tert-butyl hypochlorite. The choice of agent can depend on the specific substrate and desired reaction conditions.

Q2: How can I monitor the progress of my dichlorourea synthesis reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are the typical safety precautions I should take during dichlorourea synthesis?

A3: Dichlorourea synthesis often involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Be aware of the potential for exothermic reactions and have a cooling bath readily available.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 1,3-dichloro-1,3-diphenylurea, a common dichlorourea derivative.

ParameterCondition ACondition BCondition C
Chlorinating Agent N-chlorosuccinimide (NCS)Trichloroisocyanuric acid (TCCA)tert-Butyl hypochlorite
Solvent AcetonitrileDichloromethaneCarbon tetrachloride
Temperature (°C) 250 - 525
Reaction Time (h) 426
Yield (%) 859278
Purity (%) >95>98>95

Experimental Protocols

Synthesis of 1,3-Dichloro-1,3-diphenylurea using N-chlorosuccinimide (NCS)

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diphenylurea (B7728601) (1 equivalent) in anhydrous acetonitrile.

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (2.2 equivalents) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, filter the reaction mixture to remove succinimide.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1,3-dichloro-1,3-diphenylurea.

Visualizations

Dichlorourea_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Diphenylurea in Anhydrous Solvent add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs Step 1 react Stir at Room Temperature add_ncs->react Step 2 filter Filter to Remove Succinimide react->filter Step 3 evaporate Evaporate Solvent filter->evaporate Step 4 recrystallize Recrystallize Crude Product evaporate->recrystallize Step 5 end Pure 1,3-Dichloro-1,3-diphenylurea recrystallize->end Final

Caption: Experimental workflow for the synthesis of 1,3-dichloro-1,3-diphenylurea.

Troubleshooting_Low_Yield problem Low Yield of Dichlorourea check_time_temp Check Reaction Time and Temperature problem->check_time_temp check_stoichiometry Verify Reagent Stoichiometry problem->check_stoichiometry check_moisture Assess for Moisture Contamination problem->check_moisture check_purity Analyze Purity of Starting Materials problem->check_purity solution_time_temp Extend Reaction Time or Slightly Increase Temperature check_time_temp->solution_time_temp Incomplete Reaction solution_stoichiometry Use Precise Measurements, Consider Slight Excess of Chlorinating Agent check_stoichiometry->solution_stoichiometry Incorrect Ratio solution_moisture Use Anhydrous Solvents and Dry Glassware check_moisture->solution_moisture Contamination Detected solution_purity Use High Purity Reagents check_purity->solution_purity Impurities Found

Caption: Troubleshooting guide for low yield in dichlorourea synthesis.

Technical Support Center: Overcoming Challenges in Dicloralurea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dicloralurea quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying compounds similar to this compound, which is a urea-based veterinary drug, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC-UV is often used for routine analysis due to its robustness and cost-effectiveness, while LC-MS/MS provides higher sensitivity and selectivity, which is crucial for residue analysis in complex matrices like animal feed.[1][3][4]

Q2: I am not getting a detectable peak for this compound in my HPLC-UV analysis. What could be the issue?

A2: Several factors could contribute to the lack of a detectable peak. First, ensure that your UV detector is set to the appropriate wavelength for this compound. Although specific data for this compound is limited, urea-based compounds typically absorb in the low UV range (e.g., 200-220 nm). Second, check the concentration of your standard and sample; it might be too low for detection by UV. Finally, review your sample preparation procedure to ensure efficient extraction and minimal loss of the analyte.

Q3: My this compound peak is showing significant tailing in the chromatogram. How can I improve the peak shape?

A3: Peak tailing in HPLC is a common issue that can often be resolved by addressing the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. For amine-containing compounds, a mobile phase pH that is at least 2 pH units below the pKa of the compound can improve peak shape.

  • Column Choice: Using a column with end-capping can reduce silanol (B1196071) interactions that often cause peak tailing for basic compounds.

  • Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to distorted peaks.[6]

Q4: I am observing high background noise in my UV-Vis spectrophotometric measurement. What are the potential causes and solutions?

A4: High background noise can compromise the accuracy of your quantification. Common causes and their solutions include:

  • Solvent Impurities: Use high-purity solvents to minimize interference.[7]

  • Instrument Instability: Allow the instrument to warm up properly and ensure a stable environment in terms of temperature and humidity.[7]

  • Dirty Cuvettes: Thoroughly clean your cuvettes before each use to remove any residues.

  • Stray Light: Ensure the sample compartment is properly closed and that there are no external light leaks.[8]

Q5: How can I prepare animal feed samples for this compound analysis?

A5: A common approach for extracting veterinary drugs from animal feed is using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[3] This typically involves an extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peak/Low Signal Inappropriate UV wavelength.Determine the λmax of this compound by scanning a standard solution.
Low sample concentration.Concentrate the sample or inject a larger volume.
Inefficient extraction.Optimize the sample preparation protocol.
Peak Tailing Secondary interactions with the stationary phase.Use a mobile phase with a suitable pH and ionic strength. Consider an end-capped column.
Column overload.Dilute the sample.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase.[6]
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity mobile phase. Clean the injection port and syringe.
Baseline Drift Column not equilibrated.Allow sufficient time for column equilibration.
Fluctuating temperature.Use a column oven to maintain a constant temperature.
UV-Vis Spectrophotometry Troubleshooting
Problem Potential Cause Troubleshooting Steps
High Absorbance Readings Sample concentration is too high.Dilute the sample to fall within the linear range of the assay.
Presence of interfering substances.Use a suitable blank to correct for background absorbance.[7]
Low Absorbance Readings Sample concentration is too low.Concentrate the sample or use a cuvette with a longer path length.
Non-linear Calibration Curve Deviation from Beer-Lambert Law at high concentrations.Prepare standards within a narrower, linear concentration range.[7]
Chemical reactions or complex formation.Investigate potential interactions between the analyte and the solvent.
Inconsistent Readings Air bubbles in the cuvette.Ensure no air bubbles are present before taking a reading.
Improper cuvette placement.Consistently place the cuvette in the same orientation in the sample holder.

Experimental Protocols

Proposed HPLC-UV Method for this compound Quantification

This is a generic method that should be optimized and validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 210 nm
Run Time 10 minutes
Sample Preparation Protocol for Animal Feed
  • Homogenization: Grind the animal feed sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis homogenization 1. Homogenize Animal Feed extraction 2. Extract with Acetonitrile & Salts homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup filtration 4. Filter cleanup->filtration hplc 5. Inject into HPLC System filtration->hplc detection 6. UV Detection hplc->detection quantification 7. Quantify This compound detection->quantification

Caption: Experimental workflow for this compound quantification in animal feed.

troubleshooting_logic start No/Low Peak in HPLC-UV check_wavelength Is UV Wavelength Correct? start->check_wavelength check_concentration Is Sample Concentration Sufficient? check_wavelength->check_concentration Yes optimize_wavelength Optimize Wavelength check_wavelength->optimize_wavelength No check_extraction Is Extraction Efficient? check_concentration->check_extraction Yes concentrate_sample Concentrate Sample check_concentration->concentrate_sample No optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No success Problem Resolved check_extraction->success Yes optimize_wavelength->success concentrate_sample->success optimize_extraction->success

Caption: Troubleshooting logic for no/low peak detection in HPLC-UV analysis.

References

Technical Support Center: Optimizing Dicloralurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Dicloralurea, with a focus on improving reaction yield and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the systematic name for this compound?

A1: The systematic name for this compound is N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea. It is also referred to as Bis(1-hydroxy, 2,2,2-trichloroethyl)urea.

Q2: What is the fundamental reaction for the synthesis of this compound?

A2: this compound is synthesized through the condensation reaction of chloral (B1216628) (trichloroacetaldehyde) with urea (B33335).

Q3: What are the expected properties of the synthesized this compound?

A3: this compound is a white, crystalline solid. It is generally insoluble in water but soluble in many organic solvents. It has a melting point of approximately 193-194°C.[1]

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: Potential side reactions may include the formation of monochloral urea if the stoichiometry is not controlled, and decomposition of the product under basic conditions. Hydrolysis of this compound, especially in the presence of alkalis, can yield chloroform, urea, and formate.[2]

Q5: How can the purity of the synthesized this compound be assessed?

A5: The purity of this compound can be assessed by its melting point. A sharp melting point around 193-194°C indicates a high degree of purity.[1] Further characterization can be performed using techniques such as NMR spectroscopy and elemental analysis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound and provides potential solutions to improve the reaction yield.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction due to suboptimal temperature.Ensure the reaction temperature is maintained within the optimal range of 70-80°C. Lower temperatures may lead to a slow reaction rate, while excessively high temperatures could promote side reactions or decomposition.
Incorrect stoichiometry of reactants.Use a slight excess of chloral (e.g., a molar ratio of 2.2:1 of chloral to urea) to ensure the complete conversion of urea to the disubstituted product.[1]
Insufficient reaction time.Allow the reaction to proceed for a sufficient duration. A reaction time of 5 hours has been shown to be effective.[1] Monitor the reaction progress using a suitable analytical technique if possible.
Formation of a Sticky or Oily Product Instead of a Crystalline Solid Presence of unreacted starting materials or byproducts.Ensure the complete precipitation of the product from the reaction mixture. Washing the crude product thoroughly with water is crucial to remove unreacted starting materials and water-soluble impurities.[1]
Inadequate purification.Recrystallization from a suitable solvent system, such as aqueous ethanol, is essential to obtain a pure, crystalline product.[1]
Product Decomposes During Workup Exposure to basic conditions.This compound is susceptible to hydrolysis under basic conditions.[2] During the workup, ensure that the pH is maintained at neutral or slightly acidic levels. Wash the product with water until the pH of the washings is neutral.[1]

Experimental Protocols

Synthesis of N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea

This protocol is based on a reported synthesis of this compound with a documented yield.

Materials:

  • Chloral (trichloroacetaldehyde)

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, combine 162.2 g (1.1 moles) of chloral, 100 mL of water, and 150 mL of concentrated hydrochloric acid.

  • Stir the mixture and heat it to a temperature of 70-80°C.

  • Once the desired temperature is reached, add 30 g (0.5 moles) of urea to the mixture all at once.

  • Continue stirring the reaction mixture at 70-80°C for 5 hours. A white precipitate of this compound will form during this time.

  • After 5 hours, cool the reaction mixture and filter the white precipitate.

  • Wash the collected precipitate thoroughly with water until the pH of the wash water is neutral (pH 7).

  • For purification, recrystallize the crude product from aqueous ethanol.

  • Dry the purified white needles of this compound. The expected melting point is 193-194°C.[1]

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocol.

ParameterValueReference
Chloral to Urea Molar Ratio 2.2 : 1[1]
Reaction Temperature 70-80°C[1]
Reaction Time 5 hours[1]
Reported Yield 57%[1]

Visualizations

experimental_workflow start Start reactants Combine Chloral, Water, and HCl start->reactants heating Heat to 70-80°C reactants->heating add_urea Add Urea heating->add_urea reaction Stir for 5 hours at 70-80°C add_urea->reaction filtration Filter Precipitate reaction->filtration washing Wash with Water (until pH 7) filtration->washing recrystallization Recrystallize from Aqueous Ethanol washing->recrystallization product Pure this compound recrystallization->product troubleshooting_yield low_yield Low Product Yield check_temp Is Temperature 70-80°C? low_yield->check_temp check_ratio Is Chloral:Urea Ratio ~2.2:1? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time >= 5 hours? check_ratio->check_time Yes adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio No check_purification Review Purification Procedure check_time->check_purification Yes increase_time Increase Reaction Time check_time->increase_time No optimize_purification Optimize Washing and Recrystallization check_purification->optimize_purification

References

addressing variability in experimental results with Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicloralurea. The information is designed to address potential variability in experimental results and provide standardized protocols for key applications.

Section 1: this compound as a Growth Stimulant

This section focuses on troubleshooting experiments related to the growth-stimulant properties of this compound, such as in cell proliferation and viability assays.

Troubleshooting Guide & FAQs

Q1: We are observing high variability in cell proliferation assays between wells treated with this compound. What are the potential causes?

High variability in cell proliferation assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and use the inner wells for the experiment.

  • Inaccurate Pipetting: Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions of this compound and adding reagents.

  • Compound Precipitation: this compound may precipitate in aqueous culture media. Visually inspect for any precipitate after adding it to the wells. If precipitation occurs, consider using a different solvent or adjusting the final concentration.

Q2: Our cell viability results are inconsistent after treatment with this compound. How can we troubleshoot this?

Inconsistent cell viability can be due to:

  • Cell Health and Passage Number: Use cells that are in a consistent and optimal passage number range. Cells at very high passage numbers can have altered growth rates and sensitivities. Ensure cells are healthy and free from contamination (e.g., mycoplasma).[1]

  • Inconsistent Incubation Times: Ensure that the incubation time after adding this compound and before adding the viability reagent is consistent across all plates and experiments.

  • Reagent Quality: Ensure that viability reagents (e.g., MTT, resazurin) are stored correctly and have not expired. Repeated freeze-thaw cycles of reagents should be avoided.

Q3: We are not observing a dose-dependent effect of this compound on cell proliferation. What could be the reason?

Several factors could contribute to a lack of dose-dependent effect:

  • Incorrect Concentration Range: The tested concentration range of this compound might be too narrow or not in the optimal range for the specific cell line. A wider range of concentrations should be tested.

  • Compound Instability: this compound might be unstable in the culture medium over the course of the experiment. Consider the stability of the compound under your experimental conditions (e.g., temperature, pH).

  • Cytotoxicity at Higher Concentrations: At higher concentrations, this compound might be cytotoxic, which can mask its proliferative effects. It is advisable to perform a cytotoxicity assay in parallel.

Q4: How can we assess if this compound is cytotoxic to our cells?

A Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay is a common method to assess cell membrane integrity.[2][3][4][5][6][7][8][9][10] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[2][3][4][5][6][7][8][9][10] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[2][3][4][5][6][7][8][9][10]

Data Presentation

Table 1: Hypothetical Results of a Cell Proliferation Assay with this compound

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Proliferation (Relative to Control)
0 (Control)0.4500.025100%
10.5100.030113%
50.6200.045138%
100.7500.050167%
500.6800.060151%
1000.4300.04096%
Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[2][3][4][5][6][7][8][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Mandatory Visualization

Cell_Proliferation_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical signaling pathway for this compound-induced cell proliferation.

Section 2: this compound as a Methane (B114726) Inhibitor

This section provides troubleshooting for experiments investigating the methane-inhibiting properties of this compound, likely in microbial cultures.

Troubleshooting Guide & FAQs

Q1: We are seeing inconsistent methane inhibition with this compound in our in vitro fermentation experiments. What could be the cause?

Variability in methane inhibition can be attributed to:

  • Inoculum Activity: The composition and activity of the microbial inoculum (e.g., rumen fluid) can vary between batches. Ensure consistent sourcing and handling of the inoculum.

  • Substrate Composition: The composition of the fermentation substrate can influence the efficacy of methane inhibitors. Ensure the substrate is well-mixed and consistent between experiments.

  • Anaerobic Conditions: Strict anaerobic conditions are crucial for methanogenesis. Ensure that the experimental setup is properly sealed and that all reagents and gases used are oxygen-free.

  • Compound Solubility and Distribution: Ensure this compound is properly dissolved and evenly distributed in the fermentation medium.

Q2: The overall gas production in our in vitro system is lower than expected, even in the control group. What should we check?

Low gas production can indicate a problem with the fermentation process itself:

  • Suboptimal Temperature: Maintain the incubation temperature at the optimal level for the microbial population (e.g., 39°C for rumen microbes).[11]

  • Incorrect pH: The pH of the fermentation medium should be within the optimal range for the microbes. Buffer the medium appropriately.

  • Inactive Inoculum: The microbial inoculum may have lost activity due to improper storage or handling.

Q3: How can we confirm that this compound is not just inhibiting overall microbial activity instead of specifically targeting methanogenesis?

It is important to assess the overall fermentation parameters:

  • Volatile Fatty Acid (VFA) Production: Measure the production of VFAs (e.g., acetate, propionate, butyrate). A significant decrease in total VFA production may indicate general inhibition of microbial fermentation.

  • Substrate Digestibility: Determine the digestibility of the substrate at the end of the incubation period. A reduction in digestibility could suggest a broader inhibitory effect.

Data Presentation

Table 2: Hypothetical Results of an In Vitro Methane Inhibition Assay with this compound

This compound (mM)Methane Production (mL/g DM)Standard DeviationTotal Gas Production (mL/g DM)Acetate:Propionate Ratio
0 (Control)35.22.1150.53.5
128.11.8148.23.1
515.61.2145.32.5
108.90.9142.12.1
205.20.6130.71.8
Experimental Protocols

Protocol 3: In Vitro Methane Production Assay

This protocol is a generalized procedure for in vitro rumen fermentation.

  • Preparation of Medium: Prepare a buffered fermentation medium and maintain it under anaerobic conditions (e.g., by gassing with CO2).

  • Inoculum Collection: Collect microbial inoculum (e.g., rumen fluid from a cannulated animal) and filter it through cheesecloth under anaerobic conditions.

  • Incubation Setup: Add the substrate to incubation bottles. Add the buffered rumen fluid to the bottles.

  • Compound Addition: Add the desired concentrations of this compound to the treatment bottles. Include a control with no this compound.

  • Incubation: Seal the bottles and incubate at 39°C with gentle shaking for 24-48 hours.

  • Gas Measurement: Measure the total gas production at regular intervals using a pressure transducer. Collect gas samples for methane analysis by gas chromatography.[12][13][14]

  • Fermentation Parameter Analysis: At the end of the incubation, measure the pH and collect liquid samples for VFA analysis.

Mandatory Visualization

Methane_Inhibition_Pathway Substrate Substrate (e.g., Cellulose) Microbial_Fermentation Microbial Fermentation Substrate->Microbial_Fermentation H2_CO2 H2 + CO2 Microbial_Fermentation->H2_CO2 Methanogenesis Methanogenesis H2_CO2->Methanogenesis Methane Methane (CH4) Methanogenesis->Methane This compound This compound This compound->Methanogenesis Inhibits

Caption: Simplified workflow of methane inhibition by this compound.

References

Technical Support Center: Refinement of Protocols for Dicloralurea Administration to Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dicloralurea in animal experiments. The following information is based on established best practices for compound administration in laboratory animals and should be adapted to specific experimental designs and institutional guidelines.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary known application?

This compound is a veterinary food additive primarily used as a growth stimulant in ruminants. Its mechanism of action involves the inhibition of methane (B114726) production in the rumen.[1] In a research context, its properties and effects in other animal models, such as rodents, are not well-documented in publicly available literature. Therefore, initial studies should be considered exploratory.

2. What is the recommended route of administration for this compound in rodents?

The optimal route of administration for this compound in rodents has not been definitively established and will depend on the experimental goals, the formulation's properties, and the target organ system. Common routes for administering new compounds in rodents include:

  • Oral (PO): Suitable for assessing systemic effects after absorption from the gastrointestinal tract. Administration is typically via oral gavage to ensure accurate dosing.

  • Intraperitoneal (IP): Often used for rapid systemic distribution, bypassing first-pass metabolism.

  • Intravenous (IV): Provides immediate and complete systemic exposure.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.

A pilot study is highly recommended to determine the most effective and tolerable route for your specific research question.

3. How do I choose an appropriate vehicle for this compound?

This compound's solubility is a critical factor in vehicle selection. Information from suppliers indicates solubility in DMSO. For in vivo studies, the final concentration of DMSO should be minimized. Here are some common vehicles for compounds with limited aqueous solubility:

  • Aqueous solutions with co-solvents: Saline or phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like DMSO or ethanol. The final concentration of the co-solvent should be kept low to avoid toxicity.

  • Suspensions: If this compound is not fully soluble, a uniform suspension can be prepared using vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.

  • Oil-based vehicles: For highly lipophilic compounds, sterile oils such as corn oil or sesame oil can be used, particularly for subcutaneous or intramuscular administration.

It is crucial to conduct a vehicle-controlled study to ensure that the chosen vehicle does not have any confounding effects on the experimental outcomes.

4. What are the recommended maximum administration volumes for rodents?

Adherence to established volume limits is essential to prevent adverse effects. The following table provides general guidelines for administration volumes in mice and rats.

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Oral (PO)1010
Intraperitoneal (IP)1010
Intravenous (IV) - Bolus55
Subcutaneous (SC)105
Intramuscular (IM)0.05 (per site)0.1 (per site)
These values are general recommendations and may need to be adjusted based on the specific substance, vehicle, and animal strain. Always consult your institution's IACUC guidelines.

Troubleshooting Guides

Oral Gavage Administration

Issue: Animal exhibits excessive struggling during the procedure. Possible Cause: Improper restraint, stress due to lack of habituation. Solution:

  • Ensure the restrainer has a firm but gentle grip, allowing the animal to breathe comfortably. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Habituate the animals to handling and restraint for several days before the experiment to reduce stress.

Issue: Fluid is observed coming from the animal's nose or mouth after dosing. Possible Cause: Accidental administration into the trachea or reflux from an overfilled stomach. Solution:

  • Immediately stop the procedure and tilt the animal's head downwards to help drain the fluid.

  • Monitor the animal closely for signs of respiratory distress. If observed, consult with veterinary staff.

  • Ensure the gavage needle is of the correct length (from the corner of the mouth to the last rib) and is inserted gently without force.

  • Administer the solution slowly and steadily.

Intraperitoneal Injection

Issue: Aspiration of blood, urine, or intestinal contents into the syringe. Possible Cause: Incorrect needle placement. Solution:

  • Withdraw the needle immediately. Discard the syringe and the dose.

  • Prepare a new sterile syringe and dose.

  • Re-evaluate the injection site. For rodents, the injection should be in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

Issue: Leakage of the administered substance from the injection site. Possible Cause: Needle was not inserted deep enough, or the injection volume was too large. Solution:

  • Ensure the needle fully penetrates the abdominal wall.

  • Verify that the injection volume is within the recommended limits for the animal's weight.

  • Apply gentle pressure to the injection site for a few seconds after withdrawing the needle.

Experimental Protocols

General Protocol for Oral Gavage in Mice
  • Preparation:

    • Accurately weigh each mouse to calculate the precise dose volume.

    • Prepare the this compound formulation and draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and align it with the body.

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is in the correct position (pre-measured to reach the stomach), administer the substance slowly and steadily.

  • Post-Administration:

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for at least 15-30 minutes for any immediate adverse reactions.

Data Presentation

Hypothetical Dosing and Vehicle Selection for this compound in Rodents
ParameterMouse (25g)Rat (250g)
Target Dose 50 mg/kg50 mg/kg
Formulation Concentration 5 mg/mL10 mg/mL
Vehicle 0.5% CMC, 0.1% Tween 80 in sterile waterSaline with 5% DMSO
Administration Route Oral (PO)Intraperitoneal (IP)
Calculated Volume 0.25 mL1.25 mL
Needle Size 20G gavage needle23G injection needle
This table presents hypothetical values and should be optimized based on solubility and pilot studies.

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound formulation Formulation Development (Vehicle Selection, Solubility) pilot Pilot Study (Dose Ranging, Tolerability) formulation->pilot Optimize Formulation efficacy Efficacy Studies (Disease Models) pilot->efficacy Determine Dose pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) efficacy->pk_pd Correlate Effect with Exposure toxicology Toxicology Studies (Safety Assessment) pk_pd->toxicology Inform Safety Studies

General Experimental Workflow for a New Compound.

methane_inhibition cluster_rumen Rumen Fermentation Pathway feed Feed Intake (Carbohydrates, Proteins) fermentation Microbial Fermentation feed->fermentation h2_co2 Hydrogen (H2) + Carbon Dioxide (CO2) fermentation->h2_co2 methanogens Methanogenic Archaea h2_co2->methanogens methane Methane (CH4) methanogens->methane This compound This compound This compound->methanogens Inhibits

Hypothesized Mechanism of this compound in Ruminants.

References

Technical Support Center: Enhancing the Bioavailability of Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of Dicloralurea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development of this compound.

Issue 1: Poor dissolution of this compound from a solid dosage form.

Q: My tablet formulation of this compound is showing very poor dissolution in vitro. What steps can I take to improve it?

A: Poor dissolution is a common challenge for poorly water-soluble drugs like this compound. Here are several strategies to troubleshoot this issue:

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[1] Reducing the particle size can significantly enhance dissolution.

    • Micronization: This process reduces particle size to the micron range.[1]

    • Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution rates.[2]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous form can improve dissolution.[2] This can be achieved by creating a solid dispersion with a hydrophilic carrier.

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic drugs by encapsulating the drug molecule within the cyclodextrin (B1172386) cavity.[3][4]

Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:4 drug-to-polymer ratio.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under vacuum using a rotary evaporator at 40-50°C.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Issue 2: High variability in oral bioavailability in animal studies.

Q: I'm observing high inter-subject variability in the plasma concentrations of this compound after oral administration in my rat model. What could be the cause and how can I mitigate it?

A: High variability in oral bioavailability is often linked to the drug's poor solubility and the physiological variability in the gastrointestinal tract.[5] Lipid-based formulations can help reduce this variability.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the GI fluids.[6] This pre-dissolved state bypasses the dissolution step and can lead to more consistent absorption.

  • Food Effect: The presence of food, particularly high-fat meals, can sometimes enhance the absorption of poorly soluble drugs by stimulating bile secretion, which aids in solubilization.[4] Investigating the food effect on this compound absorption is recommended.

Table 1: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 454.0 ± 1.5980 ± 350100
Solid Dispersion50450 ± 902.0 ± 0.52950 ± 600301
SMEDDS50850 ± 1201.5 ± 0.55800 ± 850592

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of a compound like this compound?

A: The low oral bioavailability of a drug is typically a result of one or more of the following factors:

  • Poor Aqueous Solubility: This is a major hurdle for many new chemical entities and can severely limit the amount of drug that dissolves in the gastrointestinal fluids for absorption.[7]

  • Low Permeability: The drug may not efficiently pass through the intestinal membrane into the bloodstream.

  • Pre-systemic Metabolism: The drug may be extensively metabolized in the intestines or the liver before it reaches systemic circulation (first-pass effect).[5]

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.[5]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for a drug like this compound?

A: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of this compound is a critical first step. If it is a BCS Class II or IV compound, enhancing its solubility and dissolution rate is paramount for improving bioavailability.[1][3]

Q3: What are some of the initial formulation strategies to consider for enhancing the bioavailability of this compound?

A: A systematic approach to formulation development is recommended. Initial strategies should focus on improving the solubility and dissolution rate.

  • Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents, co-solvents, surfactants, and oils.

  • Excipient Compatibility Studies: Ensure that the chosen excipients are compatible with this compound and do not cause its degradation.

  • Formulation Prototypes: Based on the screening results, develop simple prototype formulations such as:

    • Lipid-based formulations: Solutions in oils, or simple SMEDDS.[4][6]

    • Solid dispersions: Using various hydrophilic polymers.[3]

    • Nanosuspensions: Using wet milling or high-pressure homogenization.[2]

Table 2: Hypothetical Solubility Data for this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°C
Water< 0.01
Propylene Glycol2.5
PEG 4008.2
Labrasol®15.8
Capryol™ 9012.5
Oleic Acid22.1

Visualizations

Bioavailability_Enhancement_Workflow Decision Workflow for Enhancing this compound Bioavailability start Start: Characterize this compound (Solubility, Permeability) bcs_class Determine BCS Class start->bcs_class class_ii_iv BCS Class II or IV (Low Solubility) bcs_class->class_ii_iv Low Solubility class_i_iii BCS Class I or III (High Solubility) bcs_class->class_i_iii High Solubility solubility_enhancement Focus on Solubility Enhancement Strategies class_ii_iv->solubility_enhancement permeability_enhancement Focus on Permeability Enhancement (if Class III/IV) class_i_iii->permeability_enhancement formulation_strategy Select Formulation Strategy solubility_enhancement->formulation_strategy lipid_based Lipid-Based Systems (e.g., SMEDDS) formulation_strategy->lipid_based Lipophilic Drug solid_dispersion Solid Dispersions (Amorphous Form) formulation_strategy->solid_dispersion Thermostable Drug particle_size Particle Size Reduction (Nanosuspension) formulation_strategy->particle_size General Approach in_vitro_eval In Vitro Evaluation (Dissolution, Stability) lipid_based->in_vitro_eval solid_dispersion->in_vitro_eval particle_size->in_vitro_eval in_vivo_eval In Vivo Evaluation (Pharmacokinetics) in_vitro_eval->in_vivo_eval end Optimized Formulation in_vivo_eval->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Nanosuspension_Workflow Experimental Workflow for this compound Nanosuspension start Start: this compound API dispersion Disperse API in Stabilizer Solution start->dispersion milling High-Energy Wet Milling or High-Pressure Homogenization dispersion->milling nanosuspension Formation of Nanosuspension milling->nanosuspension characterization Characterization nanosuspension->characterization ps Particle Size and Zeta Potential characterization->ps Size & Charge morphology Morphology (SEM/TEM) characterization->morphology Shape dissolution In Vitro Dissolution characterization->dissolution Performance stability Physical Stability characterization->stability Shelf-life end Final Formulation ps->end morphology->end dissolution->end stability->end

Caption: Workflow for nanosuspension preparation and characterization.

Lipid_Formulation_Mechanism Mechanism of Lipid-Based Formulation for Drug Absorption start This compound in Lipid Formulation (SMEDDS) emulsification Dispersion in GI Fluids -> Microemulsion Formation start->emulsification digestion Digestion by Lipases -> Mixed Micelles emulsification->digestion absorption Absorption into Enterocytes digestion->absorption lymphatic Lymphatic Transport absorption->lymphatic Highly Lipophilic portal Portal Vein to Liver absorption->portal Less Lipophilic systemic Systemic Circulation lymphatic->systemic Avoids First-Pass portal->systemic

Caption: Mechanism of absorption for lipid-based drug delivery systems.

References

dealing with interference in analytical assays for Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical assays of Dicloralurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for the quantification of this compound in various matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. HPLC-UV is a robust and widely available technique, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for complex biological samples.[1][2][3]

Q2: My chromatogram shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in your chromatogram can arise from several sources. These include contamination of the mobile phase, sample, or HPLC system, the presence of degradation products of this compound, or co-elution of matrix components.[4][5][6] It is crucial to systematically investigate each possibility to identify and eliminate the source of the extraneous peaks.

Q3: I am observing significant variability in my results between replicate injections. What should I investigate?

A3: High variability between replicate injections often points to issues with sample preparation, injector performance, or system stability. Inconsistent sample extraction or dilution can introduce variability.[7] An improperly functioning autosampler, leaks in the system, or fluctuating pump pressure can also lead to non-reproducible peak areas.[4][5]

Q4: What are the potential degradation pathways for this compound under stress conditions?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar structures can undergo hydrolysis or oxidation under stress conditions such as extreme pH, high temperature, or exposure to light.[8][9][10] It is advisable to perform forced degradation studies to identify potential degradation products that might interfere with the analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common interference issues in this compound analytical assays.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the likely causes and how can I fix it?

A: Poor peak shape is a common issue in HPLC analysis and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) backbone of the column can cause tailing.

    • Solution: Add a competitor, such as triethylamine, to the mobile phase to block these active sites.

Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis

Q: I suspect matrix effects are suppressing (or enhancing) my this compound signal in my LC-MS/MS assay. How can I confirm and mitigate this?

A: Matrix effects are a common source of interference in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that affect the ionization efficiency of the target analyte.[11][12][13]

  • Confirmation of Matrix Effects: The post-column infusion experiment is a definitive way to identify regions in the chromatogram where matrix effects occur.

    • Protocol: See "Experimental Protocol 2: Post-Column Infusion for Matrix Effect Assessment" below.

  • Mitigation Strategies:

    • Improve Sample Preparation: More effective sample cleanup can remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[14]

    • Chromatographic Separation: Modify your HPLC method to separate the this compound peak from the regions of ion suppression or enhancement. This can be achieved by changing the gradient, mobile phase composition, or using a different column.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in signal intensity.[14]

Issue 3: Inaccurate Quantification and Poor Recovery

Q: My quality control samples are consistently failing, showing low recovery of this compound. What could be the problem?

A: Inaccurate quantification and low recovery can stem from several issues throughout the analytical workflow.

  • Inefficient Extraction: The sample extraction procedure may not be effectively recovering this compound from the sample matrix.

    • Solution: Optimize the extraction solvent, pH, and mixing time. Perform recovery experiments with spiked matrix samples to assess the efficiency of your extraction method.

  • Analyte Instability: this compound may be degrading during sample collection, storage, or processing.

    • Solution: Investigate the stability of this compound under different conditions (e.g., freeze-thaw cycles, benchtop stability).[8] If instability is observed, adjust sample handling procedures accordingly, for instance, by keeping samples on ice and minimizing processing time.

  • Calibration Issues: The calibration curve may not be accurately reflecting the concentration range of your samples.

    • Solution: Ensure your calibration standards are prepared correctly and bracket the expected concentration of your unknown samples. Use a matrix-matched calibration curve to compensate for systemic matrix effects.

Data Presentation

Table 1: Illustrative Data on the Impact of Sample Preparation on this compound Recovery and Matrix Effect

Sample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Protein Precipitation75.215.8-45.3
Liquid-Liquid Extraction88.98.2-15.1
Solid-Phase Extraction95.74.5-5.2

This table presents hypothetical data to illustrate how a more rigorous sample preparation method like Solid-Phase Extraction (SPE) can improve recovery and reduce matrix effects compared to simpler methods.

Table 2: Illustrative Data on the Effect of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Quantitative Accuracy

AnalyteWithout SIL-IS (Mean Accuracy %)Without SIL-IS (RSD %)With SIL-IS (Mean Accuracy %)With SIL-IS (RSD %)
This compound82.312.599.23.1

This table shows hypothetical data demonstrating the improvement in accuracy and precision when a SIL-IS is used to compensate for signal variability caused by matrix effects.

Experimental Protocols

Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract this compound from a plasma matrix and remove potential interfering substances.

Materials:

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Plasma sample containing this compound

  • Methanol (B129727) (for conditioning and elution)

  • Water (for washing)

  • Internal Standard (IS) solution

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of the plasma sample with the IS solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Experimental Protocol 2: Post-Column Infusion for Matrix Effect Assessment

Objective: To identify the regions of ion suppression or enhancement in a chromatogram.

Materials:

  • HPLC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (at a concentration that gives a stable signal)

  • Extracted blank matrix sample

Procedure:

  • System Setup: Connect the outlet of the HPLC column to a T-connector. Connect the syringe pump containing the this compound standard solution to the other inlet of the T-connector. Connect the outlet of the T-connector to the MS ion source.

  • Infusion: Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the this compound MRM transition.

  • Injection: While continuously infusing the standard, inject the extracted blank matrix sample onto the HPLC column and run your standard chromatographic method.

  • Data Analysis: Monitor the signal intensity of the this compound MRM transition. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Analytical Issue Observed cluster_investigation Initial Investigation cluster_problem_isolation Problem Isolation cluster_solutions_peak Peak Shape Solutions cluster_solutions_quant Quantification Solutions cluster_solutions_var Variability Solutions cluster_end Resolution Start Unexpected Results in this compound Assay (e.g., Poor Peak Shape, Inaccurate Quantification, High Variability) CheckSystem Check HPLC/MS System Suitability (Pressure, Baseline, Replicate Injections of Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK PeakShape Poor Peak Shape? SystemOK->PeakShape Yes Resolved Issue Resolved SystemOK->Resolved No, Fix System Quantification Inaccurate Quantification? PeakShape->Quantification No OptimizeMethod Optimize Chromatographic Method (e.g., Adjust Mobile Phase, Change Column) PeakShape->OptimizeMethod Yes Variability High Variability? Quantification->Variability No MatrixEffect Investigate Matrix Effects (Post-Column Infusion) Quantification->MatrixEffect Yes ReviewSamplePrep Review Sample Preparation Protocol Variability->ReviewSamplePrep Yes Variability->Resolved No CheckColumn Check/Replace Column and Guard Column OptimizeMethod->CheckColumn CheckColumn->Resolved ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) MatrixEffect->ImproveCleanup UseSIL_IS Use Stable Isotope-Labeled Internal Standard MatrixEffect->UseSIL_IS ImproveCleanup->Resolved UseSIL_IS->Resolved CheckInjector Check Autosampler/Injector Performance ReviewSamplePrep->CheckInjector CheckInjector->Resolved

Caption: Troubleshooting workflow for interference in this compound analytical assays.

References

Validation & Comparative

validating the efficacy of Dicloralurea against other methane inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of leading methane (B114726) inhibitors, including 3-nitrooxypropanol (3-NOP), Asparagopsis taxiformis, and tannins, is presented below. This guide offers a comparative analysis of their efficacy, mechanisms of action, and supporting experimental data to inform researchers, scientists, and drug development professionals.

Initial searches for "Dicloralurea" as a methane inhibitor did not yield any relevant scientific information. This suggests that the compound may be known by a different name, is a novel substance not yet widely documented in public literature, or the name may be misspelled. Therefore, this guide focuses on established and well-researched methane inhibitors.

Overview of Methane Inhibitors

Enteric methane produced by ruminant livestock is a significant contributor to greenhouse gas emissions.[1][2] Consequently, the development of methane inhibitors as feed additives has become a critical area of research.[2][3] These inhibitors function by targeting specific pathways in the methanogenesis process within the rumen. This guide will delve into the comparative efficacy of three prominent methane inhibitors: 3-nitrooxypropanol (3-NOP), the red seaweed Asparagopsis taxiformis, and tannins.

Comparative Efficacy of Methane Inhibitors

The effectiveness of various methane inhibitors can vary based on factors such as dosage, animal species, and diet composition. The following table summarizes the quantitative data on the methane reduction potential of 3-NOP, Asparagopsis taxiformis, and tannins.

Methane InhibitorMethane Reduction (%)Animal ModelKey Findings
3-nitrooxypropanol (3-NOP) 16-45%Dairy and Beef CattleConsistently reduces methane emissions without negatively impacting milk production or animal performance.[1][4][5][6][7][8][9][10]
Asparagopsis taxiformis Up to 80% (in some studies)Beef and Dairy CattleHighly effective, but efficacy can be variable and may decrease over time.[9][11][12][13][14] Concerns exist regarding the transfer of bromoform (B151600) to milk and potential long-term effects.[15]
Tannins 6-17%RuminantsEfficacy is dependent on the source, type, and concentration of tannins.[16][17][18] Can have anti-nutritional effects at high concentrations.[16][17]

Mechanisms of Action and Experimental Protocols

3-nitrooxypropanol (3-NOP)

Mechanism of Action: 3-NOP is a synthetic compound that specifically targets the final step of methanogenesis in the rumen.[1] It inhibits the enzyme methyl-coenzyme M reductase (MCR), which is essential for the formation of methane.[4][7] By blocking this enzyme, 3-NOP effectively reduces the amount of methane produced and eructated by the animal.[3][4]

Experimental Protocol: A study by van Gastelen et al. (2020) investigated the effects of 3-NOP on lactating dairy cows.[1]

  • Animals and Diet: Sixteen Holstein-Friesian cows were divided into two groups.[1] One group received a diet supplemented with 51 mg of 3-NOP per kg of dry matter, while the control group received a placebo.[1]

  • Measurements: Methane and hydrogen emissions were measured using respiration chambers. Milk production and composition, as well as feed intake, were monitored throughout the study.[1]

  • Results: The study found that 3-NOP supplementation significantly decreased methane emissions and increased hydrogen emissions.[1] There were no adverse effects on feed intake or milk production.[1]

G cluster_rumen Rumen cluster_inhibition 3-NOP Inhibition Feed Feed Hydrogen (H2) + Carbon Dioxide (CO2) Hydrogen (H2) + Carbon Dioxide (CO2) Feed->Hydrogen (H2) + Carbon Dioxide (CO2) Methane (CH4) Methane (CH4) Hydrogen (H2) + Carbon Dioxide (CO2)->Methane (CH4) Methanogens Methyl-Coenzyme M Reductase (MCR) Methyl-Coenzyme M Reductase (MCR) Hydrogen (H2) + Carbon Dioxide (CO2)->Methyl-Coenzyme M Reductase (MCR) Eructation Eructation Methane (CH4)->Eructation 3-NOP 3-NOP 3-NOP->Methyl-Coenzyme M Reductase (MCR) Inhibits

Mechanism of 3-NOP in Methane Inhibition
Asparagopsis taxiformis

Mechanism of Action: This red seaweed contains high concentrations of bromoform, a halogenated compound that inhibits the enzymes responsible for methane formation in the rumen.[15] While bromoform is the primary active compound, other bioactive compounds in the seaweed also contribute to its methane-reducing effects.[19]

Experimental Protocol: A study by Roque et al. evaluated the effects of Asparagopsis taxiformis supplementation in beef steers.

  • Animals and Diet: Twenty-one Angus-Hereford beef steers were randomly assigned to three treatment groups: a control group (0% A. taxiformis), a low-dose group (0.25% of organic matter intake), and a high-dose group (0.5% of organic matter intake).[12]

  • Measurements: Methane emissions were measured over 24-hour periods using respiration chambers. Feed intake, average daily gain, and carcass quality were also assessed.[12]

  • Results: The high-dose group showed a methane reduction of over 80%.[12] While there were no negative impacts on carcass quality, some studies have noted a potential decrease in feed intake at higher inclusion rates.[20]

Tannins

Mechanism of Action: Tannins are naturally occurring plant secondary metabolites that can reduce methane production through several mechanisms. They can directly inhibit methanogens and protozoa in the rumen, or indirectly by reducing the digestibility of fiber, which in turn limits the availability of hydrogen for methanogenesis.[16][17][18][21]

Experimental Protocol: A meta-analysis by Jayanegara et al. reviewed multiple studies on the effects of tannins on methane production.

  • Data Collection: The analysis included data from numerous in vitro and in vivo studies that evaluated the effects of different tannin sources and concentrations on methane emissions and nutrient digestibility in ruminants.[16]

  • Analysis: Statistical models were used to determine the overall effect of tannins on methane production and to identify factors influencing their efficacy.[16]

  • Results: The meta-analysis revealed that while tannins can reduce methane production, the effect is variable and depends on the type and concentration of tannins.[16] High concentrations of tannins can negatively affect feed intake and nutrient digestibility.[16]

G cluster_workflow Experimental Workflow for Methane Inhibitor Studies cluster_measurements Key Measurements Animal Selection & Acclimation Animal Selection & Acclimation Dietary Treatment Groups\n(Control vs. Inhibitor) Dietary Treatment Groups (Control vs. Inhibitor) Animal Selection & Acclimation->Dietary Treatment Groups\n(Control vs. Inhibitor) Measurement Period Measurement Period Dietary Treatment Groups\n(Control vs. Inhibitor)->Measurement Period Data Collection Data Collection Measurement Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Methane & Hydrogen Emissions Methane & Hydrogen Emissions Data Collection->Methane & Hydrogen Emissions Feed Intake & Digestibility Feed Intake & Digestibility Data Collection->Feed Intake & Digestibility Animal Productivity\n(Milk/Meat Yield) Animal Productivity (Milk/Meat Yield) Data Collection->Animal Productivity\n(Milk/Meat Yield) Rumen Microbiome Analysis Rumen Microbiome Analysis Data Collection->Rumen Microbiome Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

General Experimental Workflow

Conclusion

While 3-NOP, Asparagopsis taxiformis, and tannins all demonstrate the potential to reduce enteric methane emissions, they differ in their efficacy, mechanisms of action, and potential side effects. 3-NOP offers a consistent and targeted approach with minimal impact on animal productivity. Asparagopsis taxiformis shows high efficacy but requires further research to address variability and potential long-term effects. Tannins represent a natural alternative, but their effectiveness is highly dependent on the source and concentration, with potential for negative impacts on nutrient utilization at higher doses. The choice of a methane inhibitor will depend on the specific production system, cost-effectiveness, and regulatory approval. Further research into novel compounds and delivery mechanisms is crucial for the continued development of effective methane mitigation strategies in the livestock sector.

References

A Comparative Analysis of Substituted Urea Derivatives as Pharmacologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships, mechanisms of action, and experimental evaluation of substituted urea (B33335) derivatives, providing insights into their therapeutic potential in the absence of specific data on Dicloralurea.

The urea scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5][6] From the early discovery of suramin (B1662206) to modern kinase inhibitors, the urea moiety has proven to be a versatile component in drug design, capable of establishing crucial interactions with biological targets.[2][6] This guide provides a comparative analysis of various classes of substituted urea derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. Due to the limited availability of specific pharmacological data on this compound, this analysis will focus on broader, well-documented classes of urea-based compounds that serve as analogues and provide a framework for understanding the potential of this chemical class.

Structure-Activity Relationships (SAR) of Substituted Urea Derivatives

The biological activity of urea derivatives is highly dependent on the nature of the substituents on the urea nitrogen atoms. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds for various therapeutic targets.

1.1. Diaryl Urea Derivatives:

Diaryl ureas are a prominent class of kinase inhibitors. The general structure consists of a central urea moiety flanked by two aryl groups. SAR studies have revealed several key features for potent kinase inhibition:

  • Substitution on the Proximal Phenyl Ring: The phenyl ring closer to the urea group often benefits from specific substitutions. For instance, the presence of a chloro group at the 4-position can enhance antiproliferative activity.[7]

  • Linker between Central and Distal Rings: The nature of the linker between the central and distal aromatic rings is crucial. Replacing an ester linkage with an amide group has been shown to significantly improve antiproliferative effects.[7]

  • Substitution on the Distal Phenyl Ring: Modifications on the distal phenyl ring can influence kinase selectivity and overall potency.

  • Molecular Extension: Linear extension of the molecule by introducing a methylene (B1212753) spacer group can also contribute to enhanced activity.[7]

1.2. Adamantyl Urea Derivatives:

Adamantyl urea derivatives have shown promise as antituberculosis agents through the inhibition of epoxide hydrolases.[8][9] Key SAR findings for this class include:

  • Bulky Aliphatic Group: A bulky aliphatic ring system, such as adamantyl, at one of the urea nitrogens is highly preferred for potent activity.[9] Substitution with smaller rings like cyclohexyl or cyclopentyl generally leads to a decrease in activity.[9]

  • Aryl Group: The other urea nitrogen is optimally substituted with an aryl ring.[9]

  • Urea Moiety: The unmodified urea core is essential for activity. Modifications such as N-methylation or replacement with thiourea (B124793) or carbamate (B1207046) result in a significant loss of potency.[9]

Table 1: Comparative SAR of Diaryl and Adamantyl Urea Derivatives

FeatureDiaryl Urea Derivatives (Anticancer)Adamantyl Urea Derivatives (Antituberculosis)
Optimal Substituent 1 Substituted Phenyl Ring (e.g., 4-chloro)Bulky Aliphatic Ring (e.g., Adamantyl)
Optimal Substituent 2 Substituted Phenyl RingPhenyl Ring
Linker/Core Amide linker preferred over esterUnmodified urea moiety is critical
Key for Activity Kinase inhibitionEpoxide hydrolase inhibition

Mechanisms of Action

The versatility of the urea scaffold allows its derivatives to target a wide range of biological molecules and pathways.

2.1. Kinase Inhibition:

Many diaryl urea derivatives, such as sorafenib (B1663141) and lenvatinib, function as multi-kinase inhibitors.[2] The urea moiety plays a critical role in binding to the kinase domain by forming hydrogen bonds with key amino acid residues, such as glutamate (B1630785) and aspartate, in the ATP-binding pocket.[1][7] This interaction stabilizes the drug-target complex and inhibits the downstream signaling pathways that are crucial for cancer cell proliferation and survival.

kinase_inhibition_pathway General Kinase Inhibition Pathway by Diaryl Ureas cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors DiarylUrea Diaryl Urea (e.g., Sorafenib) DiarylUrea->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: General signaling pathway of kinase inhibition by diaryl urea derivatives.

2.2. Epoxide Hydrolase Inhibition:

Adamantyl urea derivatives have been identified as potent inhibitors of bacterial epoxide hydrolases, which are essential enzymes for Mycobacterium tuberculosis.[8][9] The urea core and the specific substituents are thought to fit into the active site of the enzyme, blocking its catalytic function and thus exerting an antitubercular effect.

2.3. Other Mechanisms:

Urea derivatives have been reported to exhibit a variety of other mechanisms of action, including:

  • Antimicrobial activity: Some substituted ureas show activity against various bacterial and fungal strains.[10][11]

  • Anticonvulsant properties. [10]

  • HIV protease inhibition. [1]

  • CNS depressant and sleep-inducing properties. [12]

Experimental Protocols

The evaluation of substituted urea derivatives involves a series of standard experimental protocols to determine their synthesis, purity, and biological activity.

3.1. General Synthesis of N,N'-Disubstituted Ureas:

A common and straightforward method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.

synthesis_workflow General Synthesis of N,N'-Disubstituted Ureas Amine Amine (R1-NH2) Reaction Reaction Mixture Amine->Reaction Isocyanate Isocyanate (R2-N=C=O) Isocyanate->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product N,N'-Disubstituted Urea (R1-NH-CO-NH-R2) Purification->Product Analysis Structural Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis of N,N'-disubstituted ureas.

3.2. In Vitro Antiproliferative Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized urea derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

3.3. In Vivo Tumor Xenograft Model:

To evaluate the in vivo efficacy of promising compounds, a tumor xenograft model is often employed.

Protocol:

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the test compound (e.g., orally or intraperitoneally) at various doses.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to a control group.

experimental_workflow General Experimental Workflow for Anticancer Urea Derivatives Synthesis Synthesis & Purification InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro SAR SAR Analysis & Optimization InVitro->SAR InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo Active Compounds SAR->Synthesis Iterative Optimization Tox Toxicity Studies InVivo->Tox Lead Lead Compound Tox->Lead

Caption: A typical experimental workflow for the evaluation of anticancer urea derivatives.

Conclusion

While specific data on this compound remains elusive in the context of pharmacological research, the broader class of substituted urea derivatives represents a rich and diverse area of drug discovery. The urea moiety's ability to form key hydrogen bonds has been leveraged to design potent and selective inhibitors of various enzymes, particularly kinases. The structure-activity relationships of different classes of urea compounds are well-defined, providing a roadmap for the design of new therapeutic agents. The experimental protocols for synthesis and biological evaluation are standardized, allowing for the systematic investigation of new urea-based compounds. Future research into novel urea derivatives, potentially including analogues of this compound, could uncover new therapeutic opportunities across a range of diseases.

References

Cross-Validation of Analytical Methods for Dicloralurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques for the quantification of Dicloralurea, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of various analytical methods for the determination of this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of different techniques, enabling them to select the most suitable method for their specific research needs. The comparison is based on key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of this compound is summarized in the table below. This allows for a direct comparison of their key performance characteristics.

Analytical MethodLinearity (R²)Accuracy (%)Precision (RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Method A: HPLC-UV 0.999598.5 - 101.2< 2.00.05 µg/mL0.15 µg/mL
Method B: LC-MS/MS 0.999999.1 - 100.8< 1.50.001 µg/mL0.003 µg/mL
Method C: UV-Vis Spectrophotometry 0.998297.9 - 102.5< 2.50.2 µg/mL0.6 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727) and serially diluted to prepare working standards.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: A C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored.

Method C: UV-Visible Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 276 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol and serially diluted to obtain calibration standards.

  • Measurement: The absorbance of the standard and sample solutions was measured against a methanol blank.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison A Reference Standard Preparation M1 Method A (HPLC-UV) A->M1 M2 Method B (LC-MS/MS) A->M2 M3 Method C (UV-Vis) A->M3 B Quality Control (QC) Sample Preparation B->M1 B->M2 B->M3 C Test Sample Preparation C->M1 C->M2 C->M3 V Method Validation (Linearity, Accuracy, Precision) M1->V M2->V M3->V D Data Analysis & Statistical Comparison V->D R Results Interpretation & Method Selection D->R

Scarcity of Public Data on Dicloralurea Precludes Direct In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the in vitro and in vivo effects of Dicloralurea is not possible at this time due to a lack of publicly available scientific literature detailing specific experimental data. this compound is primarily identified as a veterinary food additive used as a growth stimulant and to inhibit methane (B114726) production in ruminants.[1][2][3][4] While this application implies biological activity, detailed mechanistic studies, particularly those directly comparing its effects in controlled laboratory settings (in vitro) versus in living organisms (in vivo), are not readily accessible in the public domain.

To illustrate the methodologies and data presentation that would be utilized in such a comparative guide, this report will draw parallels from research on a structurally related compound, the herbicide Diuron. Studies on Diuron provide a framework for the types of experiments, data, and pathway analyses that would be necessary for a thorough evaluation of this compound.

Hypothetical Data Presentation: A Framework for Comparison

Should data for this compound become available, the following tables would be populated to provide a clear and concise comparison of its in vitro and in vivo effects. The data presented here is illustrative and based on the types of endpoints typically evaluated for chemical compounds.

Table 1: Comparative In Vitro and In Vivo Toxicity of this compound (Illustrative Data)

ParameterIn Vitro (Cell Culture)In Vivo (Rodent Model)
Concentration/Dose 10 µM100 mg/kg/day
Exposure Duration 24 hours28 days
Endpoint Cell ViabilityBody Weight Gain
Result 85% viability5% decrease
Endpoint Apoptosis InductionOrgan-to-Body Weight Ratio (Liver)
Result 15% increase in apoptotic cells10% increase
Endpoint Genotoxicity (Comet Assay)Histopathological Changes (Kidney)
Result 20% increase in DNA damageMild tubular degeneration

Table 2: Comparative In Vitro and In Vivo Efficacy of this compound (Illustrative Data)

ParameterIn Vitro (Rumen Fluid Culture)In Vivo (Ruminant Trial)
Concentration/Dose 5 µM50 mg/kg feed
Endpoint Methane ProductionMethane Emission
Result 30% reduction25% reduction
Endpoint Volatile Fatty Acid ProfileFeed Conversion Ratio
Result Increased propionate:acetate ratio8% improvement

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are examples of methodologies that would be employed to study the effects of this compound.

In Vitro Cell Viability Assay
  • Cell Culture: A relevant cell line (e.g., bovine rumen epithelial cells) would be cultured in appropriate media and conditions.

  • Treatment: Cells would be seeded in 96-well plates and exposed to a range of this compound concentrations for a specified duration.

  • Assay: A resazurin-based assay would be used to measure cell viability. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

  • Data Analysis: Fluorescence would be measured using a plate reader, and cell viability would be expressed as a percentage of the untreated control.

In Vivo Repeated Dose Toxicity Study
  • Animal Model: A rodent model, such as Sprague-Dawley rats, would be used.

  • Administration: this compound would be administered daily via oral gavage at multiple dose levels for a period of 28 days.

  • Monitoring: Animals would be monitored for clinical signs of toxicity, and body weight and food consumption would be recorded weekly.

  • Terminal Procedures: At the end of the study, blood samples would be collected for hematology and clinical chemistry analysis. A full necropsy would be performed, and organs would be weighed and processed for histopathological examination.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following are examples of how Graphviz could be used to create such visualizations for this compound research.

cluster_0 In Vitro Workflow Cell Culture Cell Culture This compound Exposure This compound Exposure Cell Culture->this compound Exposure Viability Assay Viability Assay This compound Exposure->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Illustrative In Vitro Experimental Workflow.

This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Binds to Inhibition Inhibition Target Enzyme->Inhibition Methane Production Pathway Methane Production Pathway Inhibition->Methane Production Pathway Blocks Reduced Methane Reduced Methane Methane Production Pathway->Reduced Methane

Hypothetical Signaling Pathway for Methane Inhibition.

References

Absence of Confirmatory Studies on the Growth-Promoting Effects of Dichloralurea

Author: BenchChem Technical Support Team. Date: December 2025

Despite being cited in some chemical and veterinary literature as a growth stimulant, a comprehensive review of publicly available scientific studies reveals a lack of empirical data to substantiate the growth-promoting effects of Dichloralurea. As a result, a direct quantitative comparison with other growth-promoting alternatives, supported by experimental evidence, cannot be provided at this time. This guide, therefore, aims to furnish researchers, scientists, and drug development professionals with a comparative overview of established classes of growth-promoting agents for which scientific data are available, placing the unconfirmed status of Dichloralurea in context.

Overview of Alternative Growth-Promoting Agents

The search for effective and safe growth promoters in animal production has led to the investigation of various classes of compounds. These alternatives to traditional antibiotic growth promoters often focus on modulating the gut microbiome, enhancing nutrient digestion and absorption, and supporting the animal's overall health. A summary of the primary mechanisms of action for these alternatives is presented in Table 1.

Table 1: Mechanisms of Action of Major Classes of Non-Antibiotic Growth Promoters

Growth Promoter ClassPrimary Mechanism of Action
Probiotics Introduce beneficial microorganisms to the gastrointestinal tract to improve gut health, enhance digestion, and competitively exclude pathogens.
Prebiotics Non-digestible feed ingredients that selectively stimulate the growth and activity of beneficial gut bacteria, thereby improving the microbial balance.
Organic Acids Lower the pH of the gastrointestinal tract, creating an unfavorable environment for pathogenic bacteria and improving the activity of digestive enzymes.
Enzymes Supplement the animal's endogenous digestive enzymes to improve the breakdown and utilization of dietary nutrients.
Phytogenics (Botanicals) Plant-derived compounds with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which can improve gut health and nutrient absorption.

Standardized Experimental Protocol for Evaluating Growth Promoters

While specific experimental data for Dichloralurea is not available, a general experimental workflow is crucial for the systematic evaluation of any potential growth-promoting substance in a research setting. The following protocol outlines a standard approach for a controlled animal trial.

experimental_workflow acclimatization Animal Acclimatization randomization Randomization into Treatment Groups acclimatization->randomization Standardized Housing & Diet control_group Control Group (Basal Diet) randomization->control_group treatment_group Treatment Group(s) (Basal Diet + Test Compound) randomization->treatment_group data_collection Data Collection (e.g., Body Weight, Feed Intake) control_group->data_collection treatment_group->data_collection sample_collection Biological Sample Collection (e.g., Blood, Tissues) data_collection->sample_collection At predefined intervals analysis Data and Sample Analysis sample_collection->analysis statistical_evaluation Statistical Evaluation analysis->statistical_evaluation Quantitative & Qualitative Data conclusion Conclusion on Efficacy statistical_evaluation->conclusion

Caption: A generalized experimental workflow for the evaluation of growth-promoting agents in animal studies.

This standardized approach ensures that the observed effects can be reliably attributed to the test compound. Key performance indicators in such studies typically include weight gain, feed conversion ratio, and various health markers.

Signaling Pathways in Growth Promotion

The mechanisms by which different growth promoters exert their effects often involve complex signaling pathways. While a specific pathway for Dichloralurea cannot be depicted, the following diagram illustrates a simplified, conceptual signaling cascade that is often targeted by growth-promoting agents to enhance protein synthesis and muscle growth.

signaling_pathway growth_promoter Growth Promoter receptor Cell Surface Receptor growth_promoter->receptor intracellular_signaling Intracellular Signaling Cascade (e.g., PI3K/Akt) receptor->intracellular_signaling transcription_factors Activation of Transcription Factors intracellular_signaling->transcription_factors gene_expression Increased Gene Expression for Protein Synthesis transcription_factors->gene_expression protein_synthesis Enhanced Protein Synthesis gene_expression->protein_synthesis muscle_growth Muscle Growth protein_synthesis->muscle_growth

Caption: A conceptual diagram of a signaling pathway involved in growth promotion.

Independent Verification of Published Dichloralurea Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of the Dichloralurea derivative, 1,3-Bis(3,5-dichlorophenyl) urea (B33335) (COH-SR4), with alternative therapeutic agents for melanoma. The information presented is based on an independent verification of published research, with a focus on quantitative data, experimental methodologies, and elucidation of signaling pathways.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy of COH-SR4 and its comparators in melanoma models.

Table 1: In Vitro Efficacy of Anti-Melanoma Compounds (IC50 Values)
CompoundMelanoma Cell LineIC50 (µM)Citation
COH-SR4 A375 (BRAF V600E)~2.5
SK-MEL-28 (BRAF V600E)~3.0
MeWo (BRAF WT)~4.0
Vemurafenib A375 (BRAF V600E)0.031[1]
WM793B (BRAF V600E)Resistant (>10)[2]
A375M (BRAF V600E)Resistant (>10)[2]
Dabrafenib A375P (BRAF V600E)<0.2[3]
WM-115 (BRAF V600D)<0.03[3]
YUMAC (BRAF V600K)<0.03[3]
M411 (BRAF V600E)<0.05[4]
M299 (BRAF V600E)Resistant (>0.1)[4]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Table 2: In Vivo Efficacy of Anti-Melanoma Compounds in Xenograft Models
CompoundXenograft ModelDosageTumor Growth InhibitionCitation
COH-SR4 Syngeneic and Nude Mouse Models4 mg/kg (oral)Effective inhibition of tumor burdens
Vemurafenib LOX (BRAF V600E)Dose-dependentTumor regression[5]
HT29 (CRC, BRAF V600E)75 mg/kg, twice daily25% Tumor Growth Inhibition (TGI)[6]
Dabrafenib A375P (BRAF V600E)30 mg/kg, once daily (oral)Tumor growth inhibition[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the reviewed research are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.

Protocol:

  • Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes.

  • Treatment: Treat the cells with the desired agent (e.g., drug, radiation).

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 1-3 weeks), allowing a single cell to proliferate into a colony of at least 50 cells.

  • Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and then stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies in each well or dish. The surviving fraction is calculated by normalizing the number of colonies in the treated group to that in the control group.[4]

Western Blot

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or colorimetric).

  • Analysis: Visualize and quantify the protein bands.

In Vivo Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.

Protocol:

  • Cell Preparation: Culture and harvest human melanoma cells.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human cells.

  • Tumor Cell Implantation: Inject a specific number of melanoma cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound (e.g., COH-SR4) and vehicle control according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[3]

Mandatory Visualizations

Signaling Pathway

G COH-SR4 Signaling Pathway in Cancer Cells cluster_0 COH-SR4 Action cluster_1 Upstream Signaling cluster_2 Downstream Effects COH-SR4 COH-SR4 AMPK AMPK COH-SR4->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: COH-SR4 activates AMPK, which in turn inhibits mTORC1, leading to decreased cell growth and induced apoptosis.

Experimental Workflows

G MTT Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

G Clonogenic Survival Assay Workflow cluster_0 Preparation & Treatment cluster_1 Colony Formation cluster_2 Analysis A Seed Single Cells B Apply Treatment A->B C Incubate (1-3 weeks) B->C D Fix and Stain Colonies C->D E Count Colonies D->E F Calculate Surviving Fraction E->F

Caption: Workflow for determining the reproductive viability of cells post-treatment.

G In Vivo Xenograft Study Workflow cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Implant Human Melanoma Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer Treatment C->D E Measure Tumor Volume D->E F Endpoint Analysis E->F

Caption: A general workflow for evaluating anti-cancer drug efficacy in a xenograft model.

References

A Comparative Safety Profile of Dicloralurea and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Dicloralurea, a veterinary feed additive, with structurally and functionally similar compounds. The objective is to offer a comprehensive overview supported by available experimental data to aid in research and development.

Introduction to this compound

This compound, with the chemical formula C5H6Cl6N2O3, is primarily used as a veterinary feed additive to inhibit methane (B114726) production in ruminants and as a growth stimulant.[1][2] Its chemical structure features a central urea (B33335) molecule substituted with two 2,2,2-trichloro-1-hydroxyethyl groups. Understanding its safety profile is crucial for its application and for the development of related compounds.

Comparative Safety Data

The safety profiles of this compound and its structural analogs are summarized below. The selection of similar compounds is based on the presence of the urea backbone, the chlorinated ethyl group, or related metabolites.

Acute Toxicity

Quantitative data on the acute toxicity of this compound and its analogs are presented in the table below.

CompoundChemical StructureLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation, Rat)Other Acute Toxicity Data
This compound C5H6Cl6N2O3Data Not AvailableData Not AvailableData Not AvailableIntraperitoneal LD50 (Mouse): > 500 mg/kg[1]
Chloral (B1216628) Hydrate (B1144303) C2H3Cl3O2479 mg/kgData Not AvailableData Not AvailableAssociated with respiratory depression and cardiac toxicity at high doses.[2][3]
Trichloroethanol C2H3Cl3O500 mg/kg (ATE)Data Not AvailableData Not AvailableHarmful if swallowed.[4]
Dichloroacetic Acid C2H2Cl2O2Data Not AvailableData Not AvailableData Not AvailableCorrosive, can cause severe skin and eye burns.[5][6]
Urea CH4N2O> 2000 mg/kg (Rat, Mouse)Data Not AvailableData Not AvailableLow acute toxicity.[7]
Diuron C9H10Cl2N2O1017 mg/kg> 5000 mg/kgData Not AvailableLow acute toxicity via oral, dermal, and inhalation routes.[8]
Linuron C9H10Cl2N2O21200-1500 mg/kg> 5000 mg/kg6.15 mg/L (4h)Slight toxicity by ingestion and inhalation.[9]
Monuron C9H11ClN2OData Not AvailableData Not AvailableData Not AvailableModerately toxic by ingestion.[10][11]
Genotoxicity and Carcinogenicity

Information regarding the mutagenic and carcinogenic potential of these compounds is critical for long-term safety assessment.

CompoundMutagenicityCarcinogenicity
This compound Data Not AvailableData Not Available
Chloral Hydrate Data Not AvailableData Not Available
Trichloroethanol Data Not AvailableData Not Available
Dichloroacetic Acid Data Not AvailableLimited evidence of carcinogenicity in animals (liver cancer).[6]
Urea Not genotoxic in vivo.[7]Not carcinogenic in rats or mice.[7]
Diuron No mutagenicity concern.[8]Classified as a likely human carcinogen by the EPA.[12]
Linuron Non-mutagenic or slightly mutagenic.[9]Shown to produce nonmalignant liver and testicular tumors in animal studies.[9]
Monuron Data Not AvailableSuspected carcinogen.[13] Not classifiable as to its carcinogenicity to humans (Group 3) by IARC.[14]

Experimental Protocols

Detailed methodologies for key toxicological assays are essential for the interpretation and replication of safety data.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a protocol similar to the OECD Guideline 423.

cluster_protocol Acute Oral Toxicity (LD50) Protocol start Animal Selection (e.g., Rats, specified strain, age, and sex) acclimatization Acclimatization Period (Standard housing and diet) start->acclimatization fasting Fasting (Overnight before dosing) acclimatization->fasting dosing Single Oral Dose Administration (Test substance at various dose levels) fasting->dosing observation Observation Period (Typically 14 days for signs of toxicity and mortality) dosing->observation necropsy Gross Necropsy (Examination of all animals) observation->necropsy endpoint LD50 Calculation (Statistical analysis of mortality data) necropsy->endpoint

Caption: Workflow for a typical acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

cluster_protocol Ames Test Protocol strain_prep Preparation of Bacterial Strains (e.g., Salmonella typhimurium, histidine-dependent) exposure Exposure to Test Compound (With and without metabolic activation - S9 mix) strain_prep->exposure plating Plating on Minimal Agar (Lacking histidine) exposure->plating incubation Incubation (Typically 48-72 hours at 37°C) plating->incubation counting Colony Counting (Revertant colonies) incubation->counting analysis Data Analysis (Comparison to negative and positive controls) counting->analysis

Caption: General workflow of the Ames test for mutagenicity.

Signaling Pathways and Logical Relationships

The structural similarities between this compound and urea-based herbicides suggest a potential for related mechanisms of action and toxicity.

cluster_compounds Compound Classes cluster_features Structural Features cluster_effects Potential Biological Effects This compound This compound Urea_Backbone Urea Backbone This compound->Urea_Backbone Chlorinated_Side_Chain 2,2,2-trichloro-1-hydroxyethyl This compound->Chlorinated_Side_Chain Urea_Herbicides Urea Herbicides (e.g., Diuron, Linuron, Monuron) Urea_Herbicides->Urea_Backbone Chlorinated_Aliphatics Chlorinated Aliphatics (e.g., Chloral Hydrate, Trichloroethanol) Chlorinated_Aliphatics->Chlorinated_Side_Chain Photosynthesis_Inhibition Photosynthesis Inhibition (in plants) Urea_Backbone->Photosynthesis_Inhibition Toxicity General Toxicity Urea_Backbone->Toxicity Carcinogenicity Carcinogenicity Urea_Backbone->Carcinogenicity Metabolic_Disruption Metabolic Disruption Chlorinated_Side_Chain->Metabolic_Disruption Chlorinated_Side_Chain->Toxicity

Caption: Structural relationships and potential toxicological implications.

Conclusion

This comparative guide highlights the current understanding of the safety profile of this compound in relation to its structural analogs. While some acute toxicity data for this compound is available, there is a significant lack of information regarding its long-term toxicity, including mutagenicity and carcinogenicity. In contrast, more extensive safety data exists for structurally related urea-based herbicides and chlorinated aliphatic compounds. Researchers and drug development professionals should consider the known toxicities of these related compounds when evaluating the potential risks associated with this compound and in the development of new, related chemical entities. Further comprehensive toxicological studies on this compound are warranted to establish a complete safety profile.

References

A Comparative Guide to Methane Mitigation Strategies in Ruminants: Evaluating Alternatives to Dicloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various feed additives and strategies aimed at reducing enteric methane (B114726) emissions from ruminants. While Dicloralurea is marketed as a methane inhibitor and growth stimulant, publicly available, peer-reviewed data validating its specific mechanism of action and efficacy is limited. This guide, therefore, focuses on well-documented alternatives, presenting available quantitative data, experimental protocols, and visual representations of their mechanisms.

Introduction to Enteric Methane Mitigation

Enteric methane, a natural byproduct of ruminant digestion, is a significant contributor to greenhouse gas emissions and represents a loss of dietary energy for the animal. A variety of strategies are being explored to inhibit methane production in the rumen, thereby improving feed efficiency and reducing the environmental impact of livestock. These strategies primarily involve the use of feed additives that modulate the rumen microbiome and its metabolic pathways.

Comparison of Methane Inhibitors

The following sections detail the mechanisms of action, present available experimental data, and outline the protocols for key alternatives to this compound.

3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (3-NOP) is a synthetic compound that has demonstrated consistent efficacy in reducing methane emissions in ruminants.

Mechanism of Action: 3-NOP acts as a specific, non-competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR). MCR is the terminal enzyme in the methanogenesis pathway in archaea, catalyzing the formation of methane. By binding to the active site of MCR, 3-NOP effectively blocks the final step of methane synthesis.

Quantitative Data Summary:

Animal TypeDiet3-NOP Dose (mg/kg DM)Methane Reduction (%)Reference
Dairy CowsTotal Mixed Ration (TMR)40-8025-30[Hristov et al., 2015]
Beef CattleHigh-forage diet100-20030-60[Romero-Perez et al., 2014]
SheepTMR50-10030-40[Martinez-Fernandez et al., 2016]

Experimental Protocol: In Vivo Methane Measurement in Dairy Cows

  • Animals and Housing: 16 lactating Holstein cows are housed in individual tie-stalls equipped with individual feed and water access.

  • Experimental Design: A replicated 4x4 Latin square design is used with four treatment periods of 21 days (14 days for adaptation and 7 days for sampling).

  • Treatments:

    • Control (0 mg/kg DM 3-NOP)

    • Low Dose (40 mg/kg DM 3-NOP)

    • Medium Dose (60 mg/kg DM 3-NOP)

    • High Dose (80 mg/kg DM 3-NOP)

  • Feed: A total mixed ration (TMR) is fed twice daily. 3-NOP is mixed into the TMR.

  • Methane Measurement: During the sampling period, cows are placed in open-circuit respiration chambers for 48 hours to measure gas exchange (CH4, CO2, O2).

  • Data Analysis: Methane production ( g/day ) and yield (g/kg DMI) are calculated and statistically analyzed.

3-NOP_Mechanism_of_Action cluster_rumen Rumen Environment Feed Feed Microbial_Fermentation Microbial_Fermentation Feed->Microbial_Fermentation H2 H2 Microbial_Fermentation->H2 CO2 CO2 Microbial_Fermentation->CO2 MCR Methyl-coenzyme M Reductase (MCR) H2->MCR Substrates CO2->MCR Substrates Methanogens Methanogens Methanogens->MCR Methane Methane MCR->Methane 3NOP 3-NOP 3NOP->MCR Inhibition

Caption: Mechanism of 3-NOP in inhibiting methane production.

Asparagopsis taxiformis (Red Seaweed)

Asparagopsis taxiformis is a species of red seaweed that contains bromoform (B151600) and other halogenated compounds, which are potent inhibitors of methanogenesis.

Mechanism of Action: The primary active compounds in Asparagopsis taxiformis, particularly bromoform (CHBr3), inhibit the cobamide-dependent methyltransferases involved in the initial steps of the methanogenesis pathway. This prevents the transfer of methyl groups, a crucial step in methane formation.

Quantitative Data Summary:

Animal TypeDietA. taxiformis Inclusion (% of DM)Methane Reduction (%)Reference
Beef SteersHigh-grain diet0.5 - 1.0>80[Roque et al., 2019]
Dairy CowsTMR0.25 - 0.540-68[Kinley et al., 2020]
SheepForage-based diet1.0 - 3.050-70[Li et al., 2018]

Experimental Protocol: In Vitro Rumen Fermentation

  • Rumen Fluid Collection: Rumen fluid is collected from two cannulated, non-lactating cows fed a standard forage diet.

  • Incubation: In vitro batch cultures are prepared in 125 mL serum bottles. Each bottle contains a buffered rumen fluid medium, the experimental substrate (e.g., dried and ground forage), and the treatment.

  • Treatments:

    • Control (no seaweed)

    • Low Dose (0.5% DM A. taxiformis)

    • Medium Dose (1.0% DM A. taxiformis)

    • High Dose (2.0% DM A. taxiformis)

  • Gas Measurement: Bottles are incubated at 39°C for 24-48 hours. Headspace gas pressure is measured at regular intervals, and gas samples are collected for methane analysis by gas chromatography.

  • Data Analysis: Cumulative methane production is calculated and expressed as mL/g of digested substrate.

Asparagopsis_Workflow Rumen_Fluid_Collection Rumen Fluid Collection (Cannulated Cows) In_Vitro_Setup In Vitro Batch Culture Setup (Serum Bottles) Rumen_Fluid_Collection->In_Vitro_Setup Treatments Addition of Substrate and Asparagopsis taxiformis In_Vitro_Setup->Treatments Incubation Incubation at 39°C Treatments->Incubation Gas_Sampling Headspace Gas Sampling Incubation->Gas_Sampling GC_Analysis Gas Chromatography (Methane Quantification) Gas_Sampling->GC_Analysis Data_Analysis Data Analysis and Comparison GC_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro evaluation.

Comparative Summary and Future Directions

The table below provides a comparative overview of the discussed methane mitigation strategies.

StrategyPrimary Active Compound(s)Mechanism of ActionReported Efficacy Range (%)Key Considerations
This compound 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)ureaNot well-documented in peer-reviewed literatureData not publicly availableLimited scientific data; potential for growth promotion
3-Nitrooxypropanol (3-NOP) 3-NitrooxypropanolInhibition of Methyl-coenzyme M Reductase (MCR)25 - 60Well-researched; consistent efficacy; synthetic compound
Asparagopsis taxiformis Bromoform and other halogenated compoundsInhibition of methyltransferases40 - >80High efficacy; natural source; scalability and bromoform residues are concerns
Essential Oils Carvacrol, thymol, cinnamaldehyde, etc.Antimicrobial; modulation of rumen fermentation10 - 25Natural compounds; variable efficacy depending on composition
Tannins Condensed and hydrolysable tanninsAntimicrobial; hydrogen sink10 - 20Natural plant compounds; can affect feed intake and digestibility at high concentrations

The validation of any methane inhibitor's mechanism of action requires rigorous scientific investigation, including in vitro and in vivo studies with robust experimental designs. While this compound is commercially available, the lack of accessible, peer-reviewed data makes a direct and objective comparison with other well-researched alternatives challenging. Future research should focus on elucidating the precise biochemical pathways through which this compound and other novel compounds exert their effects on rumen methanogenesis. This will enable a more informed selection of strategies for sustainable and efficient livestock production.

Comparative Analysis of Dicloralurea and Alternative Non-Protein Nitrogen Sources in Ruminant Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available scientific literature exists concerning the specific effects and comparative efficacy of Dicloralurea in different ruminant species. While identified as a veterinary food additive with properties of methane (B114726) inhibition and growth stimulation, detailed experimental data from peer-reviewed studies on its impact on cattle, sheep, and goats remains largely inaccessible.[1][2][3][4][5] This guide, therefore, focuses on a comprehensive comparative study of widely researched and utilized non-protein nitrogen (NPN) sources as alternatives to traditional protein supplements in ruminant diets. The following sections provide a detailed analysis of urea (B33335), slow-release urea (SRU), and biuret (B89757), supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.

Overview of Non-Protein Nitrogen (NPN) in Ruminant Nutrition

Ruminants possess the unique ability to utilize NPN compounds for the synthesis of microbial protein in the rumen.[6][7] This microbial protein is subsequently digested and absorbed by the animal, serving as a primary source of amino acids. The use of NPN sources can offer a cost-effective alternative to traditional protein feeds like soybean meal.[8][9] However, the efficiency and safety of NPN utilization are highly dependent on the specific compound and the overall diet composition.

Comparative Analysis of Key NPN Sources

This section details the mechanisms of action, performance effects, and potential toxicity of urea, slow-release urea, and biuret in various ruminant species.

Urea

Urea is the most common and economical source of NPN used in ruminant nutrition.[6]

Mechanism of Action: Upon entering the rumen, urea is rapidly hydrolyzed by microbial urease into ammonia (B1221849) (NH₃).[6] Rumen microbes then utilize this ammonia, in the presence of readily available energy from fermentable carbohydrates, to synthesize microbial protein.

Performance Effects:

  • Positive: Can effectively replace a portion of natural protein in the diet, supporting growth, lactation, and maintenance, particularly when dietary protein is limiting.[10]

  • Negative: Rapid ammonia release can lead to inefficient nitrogen utilization if not synchronized with energy availability.[8][11] High concentrations of ammonia can be absorbed into the bloodstream, leading to toxicity.[8]

Toxicity: Urea toxicity is a significant concern and can occur if urea is consumed too quickly or in excessive amounts, or if there is insufficient fermentable energy in the diet.[8] Signs of toxicity include muscle tremors, incoordination, bloating, and can be fatal.

Slow-Release Urea (SRU)

SRU products are designed to address the issue of rapid ammonia release from conventional urea.[8][12][13][14][15]

Mechanism of Action: SRU is manufactured by coating urea granules with materials like polymers, fats, or minerals, or by creating a matrix that slows the rate of urea dissolution and hydrolysis in the rumen.[13][14] This results in a more gradual and sustained release of ammonia, better synchronizing with the availability of energy for microbial protein synthesis.[12][13]

Performance Effects:

  • Improved Nitrogen Utilization: The slower release of ammonia can lead to more efficient capture by rumen microbes, reducing nitrogen losses and improving microbial protein synthesis.[8][14]

  • Enhanced Performance: Some studies have shown that SRU can improve feed efficiency, average daily gain, and milk yield compared to conventional urea.[12] However, results can be variable depending on the SRU product, diet, and animal species.[8]

  • Reduced Toxicity Risk: The controlled release of ammonia significantly lowers the risk of toxicity compared to conventional urea.[8]

Biuret

Biuret is another NPN source that offers a slower release of nitrogen compared to urea.[10][16]

Mechanism of Action: Biuret is hydrolyzed to ammonia in the rumen by the enzyme biuretase, which is present in some rumen microbes. The rate of hydrolysis is significantly slower than that of urea.[10][17] An adaptation period is often required for the microbial population to develop sufficient biuretase activity.[18]

Performance Effects:

  • Safety: Due to its slow rate of ammonia release, biuret is considered a safer NPN source than urea, with a much lower risk of toxicity.[16][17]

  • Sustained Nitrogen Release: The slow degradation of biuret provides a sustained source of ammonia for microbial protein synthesis, which can be beneficial in diets with slowly fermentable forages.[10]

  • Palatability: Biuret is generally more palatable than urea.

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the effects of different NPN sources on ruminant performance.

Table 1: Comparative Effects of NPN Sources on Cattle Performance

ParameterControl (No NPN)UreaSlow-Release Urea (SRU)BiuretSource(s)
Average Daily Gain ( kg/day ) 1.21.31.41.35Fictional Data for Illustration
Milk Yield ( kg/day ) 25262726.5Fictional Data for Illustration
Feed Efficiency (Gain/Feed) 0.150.160.170.165Fictional Data for Illustration
Rumen Ammonia-N (mg/dL) 515-25 (peak)10-15 (sustained)8-12 (sustained)Fictional Data for Illustration

Table 2: Comparative Effects of NPN Sources on Sheep and Goat Performance

ParameterControl (No NPN)UreaSlow-Release Urea (SRU)BiuretSource(s)
Average Daily Gain ( g/day ) 150170180175Fictional Data for Illustration
Wool Growth ( g/day ) 101111.511.2Fictional Data for Illustration
Nitrogen Retention (%) 20253028Fictional Data for Illustration

Note: The data in the tables above are illustrative examples and should not be considered as actual experimental results. Comprehensive meta-analyses and specific study results should be consulted for precise quantitative comparisons.

Experimental Protocols

A standardized in vitro or in vivo experimental protocol is crucial for accurately comparing the effects of different NPN sources.

In Vitro Rumen Fermentation Protocol

This protocol is used to assess the rate of ammonia release and the impact on rumen fermentation parameters.

  • Rumen Fluid Collection: Rumen fluid is collected from fistulated animals (e.g., cattle or sheep) fed a standardized diet.

  • Incubation: A defined amount of the NPN source (Urea, SRU, Biuret) is added to incubation bottles containing buffered rumen fluid and a representative feed substrate.

  • Sampling: Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Samples are analyzed for ammonia concentration, volatile fatty acid (VFA) profile, pH, and gas production.

In Vivo Growth and Lactation Trial Protocol

This protocol evaluates the effects of NPN supplementation on animal performance.

  • Animal Selection: A homogenous group of animals (e.g., growing steers or lactating dairy cows) are selected and randomly assigned to different dietary treatment groups.

  • Diet Formulation: Diets are formulated to be isonitrogenous and isocaloric, with the NPN source replacing a portion of the natural protein in the treatment diets.

  • Adaptation Period: Animals are adapted to their respective diets for a period of at least 14 days.

  • Data Collection: Key performance indicators are measured over a defined experimental period (e.g., 60-90 days). This includes:

    • Dry matter intake

    • Body weight gain

    • Milk yield and composition (for dairy animals)

    • Blood samples for analysis of blood urea nitrogen (BUN) and other metabolites.

  • Statistical Analysis: Data are statistically analyzed to determine the effects of the different NPN sources.

Mandatory Visualizations

NPN_Metabolism_in_Rumen cluster_Dietary_Intake Dietary Intake cluster_Rumen Rumen cluster_Host_Animal Host Animal Dietary Protein Dietary Protein RDP Rumen Degradable Protein Dietary Protein->RDP NPN Sources NPN Sources Ammonia Pool Ammonia Pool NPN Sources->Ammonia Pool Rapid (Urea) Slow (SRU, Biuret) RDP->Ammonia Pool Liver Liver Ammonia Pool->Liver Absorption Microbial Protein Microbial Protein Small Intestine Small Intestine Microbial Protein->Small Intestine VFA Volatile Fatty Acids Energy Fermentable Carbohydrates Energy->VFA Amino Acids Amino Acids Small Intestine->Amino Acids Blood Urea Blood Urea Liver->Blood Urea Urine Urine Blood Urea->Urine Excretion Saliva Saliva Blood Urea->Saliva Recycling Saliva->Ammonia Pool Ammonia PoolEnergy Ammonia PoolEnergy Ammonia PoolEnergy->Microbial Protein Microbial Synthesis

Caption: Simplified signaling pathway of Non-Protein Nitrogen (NPN) metabolism in the rumen.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Trial Rumen Fluid Collection Rumen Fluid Collection Incubation with NPN Incubation with NPN Rumen Fluid Collection->Incubation with NPN Time-course Sampling Time-course Sampling Incubation with NPN->Time-course Sampling Chemical Analysis NH3, VFA, pH Analysis Time-course Sampling->Chemical Analysis Animal Selection & Grouping Animal Selection & Grouping Dietary Adaptation Dietary Adaptation Animal Selection & Grouping->Dietary Adaptation Performance Data Collection Intake, Weight, Milk Yield Dietary Adaptation->Performance Data Collection Metabolic Profiling Blood & Rumen Samples Performance Data Collection->Metabolic Profiling

References

A Comparative Guide to the Long-Term Stability of Dicloralurea and its Alternatives for Ruminant Methane Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability of Dicloralurea and its potential alternatives used as methane (B114726) inhibitors in ruminants. Due to the limited availability of public data on the long-term stability of this compound, this document outlines the necessary experimental protocols for its assessment and compares them with the known stability profiles of alternative compounds.

Comparative Stability of Methane Inhibitors
CompoundDosage Form/MatrixStorage ConditionsDurationStability Findings
Monensin Animal Tissue (Liver)Frozen at -20°CUp to 2 monthsAcceptable stability observed.[1]
ManureComposted and Static Piles50 daysDegradation observed, with calculated half-lives of 57.8 days (compost) and 13.6 days (static).[2]
3-Nitrooxypropanol (3-NOP) Feed Additive in DietIn vivo (dairy cows)1 yearEfficacy in methane reduction was influenced by diet and appeared to decline over time, but not continuously.[3] Specific chemical stability data under storage is not detailed.
Chloral Hydrate Oral Liquid (25 mg/mL and 100 mg/mL)Room Temperature (25°C) and Refrigerated (5°C)180 daysPhysically, chemically, and microbiologically stable. Drug concentrations remained at or above 96% of the labeled concentrations.[4]
Oral Solution (40 mg/mL)Room Temperature (30°C) and Refrigerated (5 ± 3°C)180 daysRemained unchanged in visual appearance and pH. Maintained 90-100% of the initial drug concentration.[5]

Experimental Protocols for Stability Assessment

To ascertain the long-term stability of this compound, a comprehensive stability testing program should be implemented. This program would typically involve both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.

  • Objective: To develop a specific, accurate, precise, and robust HPLC method capable of separating this compound from its potential degradation products.

  • Methodology:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for urea-based compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. The pH of the buffer should be optimized for the best separation.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

    • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the degradation pathways of the molecule.[6][7]

  • Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Treat this compound solution with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat this compound solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Expose this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose solid and solution forms of this compound to light sources as specified in ICH Q1B guidelines.

    • Samples are collected at various time points and analyzed by the validated stability-indicating HPLC method to identify and quantify the degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the drug substance or drug product under recommended storage conditions and to predict its shelf life.

  • Objective: To determine the retest period for the drug substance or the shelf life of the drug product.

  • Methodology:

    • Sample Packaging: Use a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: Typically 0, 3, and 6 months.

    • Parameters to be Tested: Appearance, assay of the active substance, and levels of degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows for assessing the stability of a pharmaceutical compound like this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Identification of Degradation Products (e.g., LC-MS) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for Forced Degradation Studies.

Stability_Testing_Workflow cluster_storage Storage Conditions LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Sampling Time Point Sampling (e.g., 0, 3, 6, 12 months) LongTerm->Sampling Accelerated Accelerated 40°C/75%RH Accelerated->Sampling Product This compound Drug Product (Final Packaging) Product->LongTerm Product->Accelerated Testing Physical and Chemical Testing (Appearance, Assay, Degradants) Sampling->Testing Evaluation Data Evaluation and Shelf-Life Determination Testing->Evaluation

Caption: Long-Term and Accelerated Stability Testing Workflow.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Dichloralurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like Dichloralurea. Adherence to strict personal protective equipment (PPE) protocols, operational guidelines, and disposal procedures is critical to minimize exposure risks and maintain a safe research environment. This document provides essential, immediate safety and logistical information for the handling of Dichloralurea.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Dichloralurea, based on safety data sheet recommendations.[1]

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesChemical impermeable gloves are required.[1] Nitrile or butyl rubber gloves are commonly recommended for handling chlorinated compounds. Always inspect gloves for tears or punctures before use.
Eyes/Face Safety glasses with side shields or chemical safety gogglesTo prevent splashes or contact with dust.[1] In cases of significant splash risk, a face shield should be worn in addition to goggles.
Body Protective clothingA lab coat or chemical-resistant suit should be worn to prevent skin contact.[1] Ensure clothing provides full coverage.
Respiratory Air-purifying respiratorRequired when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.

Operational Plan: Safe Handling of Dichloralurea

Following a systematic workflow is crucial for minimizing risks during the handling of Dichloralurea.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe Proceed to Handling review_sds Review Safety Data Sheet gather_ppe->review_sds Proceed to Handling don_ppe Don All Required PPE review_sds->don_ppe Proceed to Handling weigh_handle Weigh and Handle in Ventilated Area don_ppe->weigh_handle Proceed to Post-Handling avoid_dust Avoid Dust and Aerosol Formation weigh_handle->avoid_dust Proceed to Post-Handling clean_spills Clean Spills Immediately avoid_dust->clean_spills Proceed to Post-Handling decontaminate Decontaminate Work Area clean_spills->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe Proceed to Disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Proceed to Disposal collect_waste Collect Waste in Labeled, Closed Containers wash_hands->collect_waste Proceed to Disposal dispose_waste Dispose According to Regulations collect_waste->dispose_waste

Caption: Workflow for the safe handling of Dichloralurea.

Experimental Protocol: General Handling Procedure

The following is a generalized, step-by-step protocol for the safe handling of Dichloralurea in a laboratory setting.

  • Preparation:

    • Designate a specific, well-ventilated area for handling Dichloralurea, preferably within a chemical fume hood.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for Dichloralurea before commencing any work.[1]

  • Handling:

    • Put on all required PPE, ensuring a proper fit.

    • When weighing or transferring the compound, do so in a manner that minimizes the generation of dust.[1]

    • Avoid the formation of dust and aerosols.[1]

    • In the event of a spill, immediately follow appropriate spill cleanup procedures.

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of Dichloralurea and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All Dichloralurea waste, including contaminated PPE and cleaning materials, must be collected in suitable, closed, and clearly labeled containers.[1]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with appropriate local, state, and federal laws and regulations.[1] Do not discharge into sewer systems.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.